Primaquine-13CD3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
4-N-[6-(trideuterio(113C)methoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2+1D3 |
Clave InChI |
INDBQLZJXZLFIT-JVXUGDAPSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |
SMILES canónico |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Primaquine-13CD3: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine (B1584692), an 8-aminoquinoline (B160924) derivative, is a crucial antimalarial drug renowned for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thereby preventing relapse of malaria.[1] Isotopically labeled analogs of primaquine, such as Primaquine-13CD3, are invaluable tools in pharmaceutical research, particularly in studies involving drug metabolism, pharmacokinetics (DMPK), and as internal standards for quantitative bioanalysis. This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of primaquine, containing one Carbon-13 (¹³C) atom and three deuterium (B1214612) (D or ²H) atoms. This labeling is typically in the methoxy (B1213986) group attached to the quinoline (B57606) ring.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | N4-(6-(methoxy-¹³C, d₃)-8-quinolinyl)-1,4-pentanediamine | - |
| Molecular Formula | C₁₄¹³CH₁₈D₃N₃O | [2] |
| Molecular Weight | 263.36 g/mol | [2] |
| CAS Number | Not explicitly available for this specific isotopologue. The unlabeled free base is 90-34-6. | - |
| Appearance | Expected to be a yellow to orange crystalline solid, similar to unlabeled primaquine. | General knowledge |
| Melting Point | Not experimentally determined for this compound. Unlabeled primaquine diphosphate (B83284) melts at 205-206 °C. | General knowledge |
| Boiling Point | Not experimentally determined. | General knowledge |
| Solubility | Expected to have similar solubility to unlabeled primaquine. The diphosphate salt is soluble in water. | General knowledge |
Experimental Protocols
Synthesis of this compound
A detailed, validated experimental protocol for the synthesis of this compound is not publicly available. However, a general strategy for the synthesis of isotopically labeled primaquine involves the use of labeled precursors. For this compound, this would involve the use of ¹³C,d₃-labeled methyl iodide to introduce the labeled methoxy group onto the quinoline ring. A representative synthesis for unlabeled primaquine, which can be adapted, involves the condensation of 6-methoxy-8-aminoquinoline with 1-phthalimido-4-bromopentane, followed by the removal of the phthalyl group.[3]
Representative Synthesis Workflow:
To synthesize this compound, one would start with a precursor to 6-methoxy-8-aminoquinoline where the methoxy group is absent and introduce the ¹³C,d₃-methoxy group using a labeled methylating agent.
Purification
Purification of this compound would typically involve standard chromatographic techniques.
Protocol:
-
Crude Product Preparation: The reaction mixture is concentrated under reduced pressure.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica (B1680970) gel. The elution is typically performed with a gradient of dichloromethane (B109758) and methanol.
-
Solvent Removal: Fractions containing the pure product are combined and the solvent is removed under vacuum.
-
Final Product Characterization: The purity of the final product is assessed by HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Metabolic Pathways
The metabolism of primaquine is complex and primarily occurs in the liver. The isotopic labeling in this compound is not expected to alter the metabolic pathways significantly. The three main metabolic pathways are:
-
Direct Conjugation: Glucuronidation of the primary or secondary amine.
-
Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP2D6, mediate the hydroxylation of the quinoline ring.
-
Oxidative Deamination: Monoamine oxidase (MAO) catalyzes the deamination of the primary amine in the side chain to form the major metabolite, carboxyprimaquine.[4]
Metabolic Pathway of Primaquine:
Analytical Methods
The analysis of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific method.
LC-MS/MS Method for Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 264.3. The product ions would be selected based on fragmentation studies, but would be shifted by +4 Da compared to unlabeled primaquine.
-
Unlabeled Primaquine (for comparison): Precursor ion [M+H]⁺ = m/z 260.2. Product ions are typically around m/z 175.1 and 243.1.[5]
-
Table 2: Representative LC-MS/MS Method Validation Parameters for Primaquine
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL in plasma |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80% |
Spectroscopic Data
-
¹³C NMR Spectroscopy: The spectrum will be similar to unlabeled primaquine, with the key difference being the signal for the methoxy carbon. In this compound, this carbon will appear as a singlet (due to the absence of ¹H coupling) and its chemical shift may be slightly altered compared to the natural abundance ¹³C signal in unlabeled primaquine. The chemical shifts of other carbons in the molecule are expected to be largely unaffected.[6][7]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound will be shifted by +4 Da compared to unlabeled primaquine due to the presence of one ¹³C and three deuterium atoms. The fragmentation pattern is expected to be similar, with fragments containing the labeled methoxy group also showing a +4 Da shift.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of unlabeled primaquine. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹), but these may be difficult to distinguish from other signals in the fingerprint region.
Conclusion
This compound is an essential tool for advanced research in drug development and metabolism. This guide provides a foundational understanding of its chemical properties, metabolic fate, and analytical methodologies. While specific experimental data and detailed synthesis protocols are not widely published, the information provided, based on the well-characterized unlabeled compound, offers a robust starting point for researchers and scientists working with this important isotopically labeled molecule. Further experimental characterization of this compound would be beneficial to the scientific community.
References
- 1. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Primaquine: metabolism by microorganisms and 13C nuclear magnetic resonance assignments - PMC [pmc.ncbi.nlm.nih.gov]
Primaquine-13CD3: An In-depth Technical Guide to its Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action studies of Primaquine (B1584692), with a focus on investigations utilizing isotopically labeled Primaquine-13CD3 and similar variants. Primaquine, an 8-aminoquinoline (B160924), is a crucial antimalarial drug renowned for its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of malaria. However, its precise mechanism of action and metabolic activation pathways are still not fully elucidated. The use of stable isotope-labeled primaquine has been instrumental in advancing our understanding of its biotransformation and identifying key metabolites responsible for its therapeutic efficacy and associated hemolytic toxicity.
Core Mechanism of Action
The antimalarial activity of primaquine is not exerted by the parent drug itself but by its metabolites. The prevailing hypothesis is that primaquine's mechanism of action involves two primary pathways: the generation of reactive oxygen species (ROS) and interference with the parasite's mitochondrial electron transport chain.[1][2]
Metabolic activation, primarily mediated by cytochrome P450 2D6 (CYP2D6), is essential for the formation of redox-active metabolites. These metabolites are believed to induce oxidative stress within the parasite, leading to damage of cellular components and ultimately, cell death.[3][4] Studies have shown that individuals with poor CYP2D6 metabolizer phenotypes may experience treatment failure, highlighting the critical role of this enzyme in primaquine's efficacy.[5]
Metabolic Activation and Pathways
The biotransformation of primaquine is complex, involving multiple enzymatic pathways. The use of 13C-labeled primaquine has been pivotal in identifying and quantifying its various metabolites in both in vitro and in vivo systems.[6][7]
Key Metabolic Pathways
The metabolism of primaquine can be broadly categorized into three main pathways:
-
Pathway 1: Cytochrome P450-Mediated Hydroxylation: This is considered the primary activation pathway leading to the formation of hydroxylated metabolites. CYP2D6 is the key enzyme responsible for generating phenolic metabolites, which are precursors to redox-cycling quinone-imines. These quinone-imine metabolites are thought to be the primary mediators of both the antimalarial activity and the hemolytic toxicity of primaquine.[2][8][9]
-
Pathway 2: Monoamine Oxidase (MAO)-Mediated Deamination: This pathway leads to the formation of carboxyprimaquine, the major plasma metabolite. While carboxyprimaquine itself is generally considered inactive, this pathway represents a significant route of primaquine clearance.[3][10]
-
Pathway 3: Direct Conjugation: Primaquine can also undergo direct conjugation with glucuronic acid, glucose, or other moieties to form various conjugates.[10][11]
The interplay between these pathways determines the overall pharmacokinetic profile and the balance between therapeutic efficacy and toxicity of primaquine.
Signaling Pathway of Primaquine Bioactivation and Action
Caption: Metabolic activation of this compound in the host and its proposed mechanism of action in the malaria parasite.
Quantitative Data from Isotope-Labeling Studies
The use of stable isotope-labeled primaquine has enabled precise quantification of the parent drug and its metabolites, providing valuable insights into its pharmacokinetics and metabolism.
| Parameter | Value | Enantiomer | Experimental System | Reference |
| Vmax (μmol/min/mg) | 0.98 | (+)-(S)-primaquine | Recombinant human CYP2D6 | [9] |
| 0.42 | (-)-(R)-primaquine | Recombinant human CYP2D6 | [9] | |
| 0.75 | (±)-primaquine | Recombinant human CYP2D6 | [9] | |
| Km (μM) | 33.1 | (+)-(S)-primaquine | Recombinant human CYP2D6 | [9] |
| 21.6 | (-)-(R)-primaquine | Recombinant human CYP2D6 | [9] | |
| 24.2 | (±)-primaquine | Recombinant human CYP2D6 | [9] | |
| Metabolism Rate | 50% depletion in 120 min | (+)-(S)-primaquine | Recombinant human CYP2D6 | [9] |
| 30% depletion in 120 min | (-)-(R)-primaquine | Recombinant human CYP2D6 | [9] |
Table 1: Enantioselective Metabolism of Primaquine by Human CYP2D6.
| Analyte | Linearity Range (ng/mL) | Extraction Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Primaquine & 11 Metabolites | 1 - 500 | 90.1 - 112.9 | < 9.8 | < 10.7 |
Table 2: Validation Parameters for Quantification of Primaquine and its Metabolites in Human Urine by UPLC-MS/MS. [1]
Experimental Protocols
The following are detailed methodologies for key experiments involving isotopically labeled primaquine.
In Vitro Metabolism with Human Hepatocytes
Objective: To identify and profile the metabolites of primaquine formed in a system that closely mimics human liver metabolism.
Protocol:
-
Preparation of Labeled Primaquine: A 1:1 (w/w) mixture of 13C6-Primaquine and unlabeled Primaquine is prepared.[6]
-
Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media (e.g., Williams' E medium supplemented with serum and growth factors).
-
Incubation: The hepatocyte cultures are incubated with the 13C6-Primaquine/Primaquine mixture at a specific concentration (e.g., 10 µM) for various time points (e.g., 0, 4, 24 hours).
-
Sample Collection: At each time point, both the culture medium and the hepatocytes are collected separately.
-
Metabolite Extraction:
-
Medium: Proteins in the medium are precipitated with a cold organic solvent (e.g., acetonitrile). The supernatant is collected after centrifugation.
-
Hepatocytes: The cells are lysed, and proteins are precipitated. The supernatant containing the intracellular metabolites is collected.
-
-
LC-MS/MS Analysis: The extracted samples are analyzed using an ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) system.[6][7]
-
Data Analysis: Metabolites are identified by their characteristic twin mass peaks with a mass difference of 6 Da (originating from the 13C6-label), their retention times, and their MS/MS fragmentation patterns.[6][9]
In Vivo Pharmacokinetic and Metabolite Profiling in Mice
Objective: To determine the pharmacokinetic parameters and tissue distribution of primaquine and its metabolites in an animal model.
Protocol:
-
Animal Model: Male albino mice are used for the study.
-
Dosing: A 50:50 mixture of 12C- and 13C-labeled primaquine enantiomers (e.g., S-(+)-PQ and R-(-)-PQ) is administered orally to the mice at a specific dose (e.g., 45 mg/kg).[12]
-
Sample Collection: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, groups of mice are euthanized, and blood and various tissues (liver, spleen, lungs, kidneys, brain) are collected.[12]
-
Sample Processing:
-
Blood: Plasma is separated by centrifugation.
-
Tissues: Tissues are homogenized and extracted with an appropriate organic solvent to isolate the drug and its metabolites.
-
-
UPLC/MS Analysis: The plasma and tissue extracts are analyzed by UPLC/MS to quantify the concentrations of primaquine and its metabolites. The use of isotopically labeled internal standards is crucial for accurate quantification.[12]
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonLin) to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.[12]
Experimental Workflow for Metabolite Identification
Caption: A generalized experimental workflow for the identification of this compound metabolites.
Conclusion
The application of stable isotope labeling, particularly with variants like this compound, has been a cornerstone in unraveling the complex metabolic pathways of primaquine. These studies have definitively established the critical role of CYP2D6-mediated metabolism in the bioactivation of primaquine and have provided a quantitative framework for understanding its enantioselective disposition. The detailed experimental protocols and the wealth of data generated from these investigations are invaluable for the continued development of safer and more effective 8-aminoquinoline antimalarials. Further research focusing on the specific downstream targets of the reactive quinone-imine metabolites will be crucial for a complete understanding of primaquine's mechanism of action and for the rational design of next-generation drugs with improved therapeutic indices.
References
- 1. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetics of primaquine and its metabolites in African males | springermedizin.de [springermedizin.de]
- 4. m.youtube.com [m.youtube.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Profiling primaquine metabolites in primary human hepatocytes using UHPLC-QTOF-MS with 13C stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective metabolism of primaquine by human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Primaquine-13CD3 for In Vitro Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Primaquine-13CD3, a stable isotope-labeled analog of the antimalarial drug primaquine (B1584692), for in vitro metabolism studies. The incorporation of a heavy isotope signature allows for precise tracking and quantification of the parent drug and its metabolites, overcoming challenges associated with complex biological matrices.
Introduction to Primaquine and the Role of Stable Isotope Labeling
Primaquine is an 8-aminoquinoline (B160924) drug crucial for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. Its therapeutic efficacy and hemolytic toxicity are linked to its complex metabolism, primarily in the liver. Understanding these metabolic pathways is critical for optimizing its clinical use and developing safer alternatives.
Stable isotope labeling, using isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (D), is a powerful technique in drug metabolism research. This compound, with its distinct mass shift, enables researchers to:
-
Unambiguously identify drug-related material in complex biological samples using mass spectrometry.
-
Differentiate metabolites from endogenous compounds , reducing the risk of false positives.
-
Quantify the parent drug and its metabolites with high accuracy and sensitivity.
-
Elucidate metabolic pathways by tracing the isotopic label through various biotransformations.
Synthesis of this compound
The synthesis of this compound involves the introduction of one carbon-13 atom and three deuterium atoms into the primaquine molecule. A plausible synthetic route can be adapted from established methods for synthesizing isotopically labeled primaquine analogs. One common strategy involves the reductive amination of a suitable ketone precursor with a labeled amine. For this compound, this could involve the use of a deuterated and ¹³C-labeled methylamine (B109427) source in the final steps of the synthesis. The precise placement of the labels is crucial for ensuring the stability of the isotopes during metabolism and for accurate interpretation of mass spectrometry data.
In Vitro Metabolism of Primaquine
The in vitro metabolism of primaquine is complex, involving multiple enzymatic systems and resulting in a variety of metabolites. The two primary metabolic pathways are:
-
Oxidative Deamination: This pathway is initiated by monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate which is subsequently oxidized to carboxyprimaquine, the major plasma metabolite.[1]
-
CYP450-Mediated Hydroxylation: Cytochrome P450 enzymes, particularly CYP2D6, play a critical role in the hydroxylation of the quinoline (B57606) ring at various positions (e.g., 2, 4, and 5).[2] The 5-hydroxyprimaquine (B3272956) metabolite is considered to be a key precursor to the pharmacologically active and potentially toxic quinone-imine species.[3]
These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation.
Metabolic Pathways of Primaquine
The following diagram illustrates the major metabolic pathways of primaquine.
Experimental Protocols for In Vitro Metabolism Studies
This section outlines a general protocol for studying the metabolism of this compound using human liver microsomes.
Incubation with Human Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is low, typically <0.5%).
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM, and the NADPH regenerating system at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding this compound to the pre-warmed mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., 2-3 volumes of ACN). This precipitates the proteins and stops the enzymatic activity.
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolism study using this compound.
Data Presentation and Analysis
The use of this compound simplifies the analysis of complex LC-MS/MS data. The characteristic isotopic signature allows for the selective detection of drug-related peaks.
Metabolic Stability
Metabolic stability is typically assessed by monitoring the disappearance of the parent drug over time. The data can be used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: In Vitro Metabolic Stability of Primaquine in Human Liver Microsomes
| Parameter | Value | Reference |
| Incubation System | Human Liver Microsomes | [4] |
| Primaquine Concentration | 1 µM | [4] |
| Microsomal Protein | 0.5 mg/mL | |
| Half-life (t½) | ~30-60 min (species dependent) | General literature |
| Intrinsic Clearance (CLint) | Varies significantly with CYP2D6 genotype |
Metabolite Identification and Quantification
Metabolites are identified by searching for the expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) relative to the isotopic cluster of the parent this compound.
Table 2: Major Metabolites of Primaquine Identified in In Vitro Systems
| Metabolite | Biotransformation | In Vitro System | Key Enzyme(s) | Reference |
| Carboxyprimaquine | Oxidative Deamination | Human Liver Microsomes, Hepatocytes | MAO-A, ALDH | |
| 5-Hydroxyprimaquine | Hydroxylation | Human Liver Microsomes, Recombinant CYP2D6 | CYP2D6 | |
| Primaquine-5,6-orthoquinone | Oxidation of 5-OH-PQ | Recombinant CYP2D6 | CYP2D6 | |
| Primaquine Glucuronide | Glucuronidation | Human Hepatocytes | UGTs |
Enzyme Kinetics
For key metabolic pathways, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by incubating with varying substrate concentrations.
Table 3: Enzyme Kinetic Parameters for CYP2D6-Mediated Metabolism of Primaquine Enantiomers
| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Reference |
| (±)-Primaquine | 24.2 | 0.75 | |
| (+)-Primaquine | 33.1 | 0.98 | |
| (-)-Primaquine | 21.6 | 0.42 |
Note: This data is for the enantiomers of primaquine, as specific kinetic data for this compound was not available. The metabolism of the racemate is presented for comparison.
Conclusion
This compound is an invaluable tool for the in-depth in vitro investigation of primaquine metabolism. Its use in conjunction with modern analytical techniques such as high-resolution mass spectrometry provides a robust platform for elucidating metabolic pathways, quantifying metabolites, and assessing the metabolic stability of this important antimalarial drug. The data generated from such studies are essential for understanding the drug's efficacy and toxicity profiles, and for guiding the development of new and safer antimalarial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Enantioselective metabolism of primaquine by human CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Primaquine metabolism by human liver microsomes: effect of other antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Primaquine-¹³CD₃ in Exploratory Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core applications of Primaquine-¹³CD₃, a stable isotope-labeled analog of the antimalarial drug primaquine (B1584692). This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its use in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative bioanalysis.
Introduction
Primaquine (PQ) is a crucial drug for the radical cure of Plasmodium vivax and Plasmodium ovale malaria, preventing relapse by eradicating dormant liver-stage hypnozoites. Understanding its complex metabolism and pharmacokinetics is paramount for optimizing its efficacy and mitigating its primary dose-limiting toxicity—hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The use of stable isotope-labeled (SIL) compounds, such as Primaquine-¹³CD₃, is a powerful tool in drug development and clinical pharmacology. The incorporation of a heavy isotope (Carbon-13) and deuterium (B1214612) (in the methoxy (B1213986) group) creates a molecule that is chemically identical to the parent drug but has a distinct mass, making it an ideal internal standard for mass spectrometry-based quantification.
Core Applications of Primaquine-¹³CD₃
The primary application of Primaquine-¹³CD₃ in exploratory research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. It allows for the accurate and precise measurement of primaquine and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates by correcting for variability during sample preparation and analysis.
Key Advantages of Using Primaquine-¹³CD₃ as an Internal Standard:
-
Minimization of Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As Primaquine-¹³CD₃ is chemically identical to primaquine, it co-elutes during chromatography and experiences the same matrix effects, allowing for accurate correction.
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the SIL IS is added at the beginning of the sample preparation process and is affected in the same way as the unlabeled analyte.
-
Improved Accuracy and Precision: By normalizing the analyte response to the IS response, the variability in the analytical method is significantly reduced, leading to more reliable and reproducible quantitative data.
Experimental Protocols
The following section outlines a representative experimental protocol for the quantification of primaquine in human plasma using Primaquine-¹³CD₃ as an internal standard with LC-MS/MS. This protocol is a composite based on established methodologies for the bioanalysis of primaquine using stable isotope dilution techniques.
Sample Preparation: Protein Precipitation and Phospholipid Removal
This method is suitable for the extraction of primaquine from plasma samples.
Materials:
-
Human plasma samples
-
Primaquine-¹³CD₃ internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) with 1% formic acid
-
Phospholipid removal solid-phase extraction (SPE) plate
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Primaquine-¹³CD₃ internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a phospholipid removal SPE plate.
-
Apply vacuum to pass the supernatant through the SPE plate.
-
Elute the analytes with an appropriate solvent, and then dilute the eluent with 200 µL of a solution containing methanol and 20 mM ammonium formate (75:25, v/v).
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: A reverse-phase C18 column (e.g., Hypersil Gold 100 mm × 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: An appropriate gradient program to separate primaquine from its metabolites and other endogenous components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primaquine: m/z 260.2 → 175.1
-
Primaquine-¹³CD₃: m/z 264.2 → 175.1 (Note: The exact mass shift will depend on the labeling pattern. For ¹³C and 3xD, the mass shift would be +4. The fragment is assumed to be the same in this example).
-
-
Collision Energy: Optimized for each transition (e.g., 30 eV).
-
Other Parameters: Source temperature, gas flows, and voltages should be optimized for the specific instrument used.
Data Presentation: Pharmacokinetic Parameters of Primaquine
The use of Primaquine-¹³CD₃ as an internal standard enables the generation of high-quality pharmacokinetic data. The tables below summarize key pharmacokinetic parameters of primaquine from studies in healthy human volunteers.
Table 1: Single Dose Pharmacokinetics of Primaquine (45 mg oral dose) in Healthy Volunteers
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 124 | 38 |
| Tmax (h) | 2.6 | 1.1 |
| AUC₀₋₂₄ (ng·h/mL) | 754 | 226 |
| t½ (h) | 6.2 | 1.7 |
| CL/F (L/h) | 65.4 | 19.8 |
| Vd/F (L) | 569 | 165 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Linearity of Primaquine Pharmacokinetics after Single Oral Doses
| Dose (mg) | AUC₀₋inf (ng·h/mL) |
| 15 | 245 ± 75 |
| 30 | 512 ± 158 |
| 45 | 789 ± 245 |
AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± SD.[1]
Visualizations: Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the use of Primaquine-¹³CD₃.
Primaquine Metabolism
Primaquine undergoes extensive metabolism in the liver, primarily through two main pathways: cytochrome P450 (CYP) mediated oxidation and monoamine oxidase (MAO) mediated deamination.
References
Primaquine-13CD3 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of stable isotope-labeled Primaquine-13CD3 as a tracer in metabolic studies. This powerful technique offers significant advantages in elucidating the complex metabolic pathways of primaquine (B1584692), a critical drug for the radical cure of Plasmodium vivax and P. ovale malaria. By tracing the fate of the labeled compound, researchers can gain precise insights into its absorption, distribution, metabolism, and excretion (ADME) properties, contributing to a better understanding of its efficacy and toxicity profiles.
Introduction to Primaquine Metabolism and the Role of Stable Isotope Tracers
Primaquine (PQ) undergoes extensive and complex metabolism in the body, which is crucial for both its therapeutic efficacy and its potential for inducing hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6, and monoamine oxidase A (MAO-A). These enzymatic reactions lead to the formation of a variety of metabolites, some of which are believed to be responsible for the drug's anti-malarial activity and others for its toxic effects.
The use of stable isotope-labeled compounds, such as this compound, provides a robust method for tracking the parent drug and its metabolites through these complex pathways. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies. The mass shift introduced by the heavy isotopes allows for the unambiguous identification and quantification of drug-related material in complex biological matrices using mass spectrometry, distinguishing them from endogenous compounds.
Synthesis of this compound
The synthesis of this compound, specifically [¹³C₆]-Primaquine where the six carbons of the benzene (B151609) ring of the quinoline (B57606) core are labeled, is a multi-step process. A representative synthesis is a seven-step process starting from [¹³C₆]-anisole.
Representative Synthetic Scheme:
A detailed, step-by-step protocol for the synthesis of [¹³C₆]-Primaquine can be complex and proprietary. However, a general representative pathway based on published literature involves the following key transformations:
-
Nitration of [¹³C₆]-anisole: Introduction of a nitro group to the labeled aromatic ring.
-
Reduction of the nitro group: Conversion of the nitro group to an amino group.
-
Skraup synthesis or related quinoline synthesis: Construction of the quinoline ring system from the labeled aniline (B41778) derivative.
-
Introduction of the amino group at the 8-position: Formation of 8-amino-6-methoxy-[¹³C₆]-quinoline.
-
Synthesis of the N-(4-oxopentyl)phthalimide side chain: Preparation of the side chain that will be attached to the quinoline core.
-
Reductive amination: Coupling of the 8-aminoquinoline (B160924) core with the side chain to form the protected primaquine analogue.
-
Deprotection: Removal of the phthalimide (B116566) protecting group, typically with hydrazine, to yield the final [¹³C₆]-Primaquine product.
Data Presentation: Pharmacokinetics of Primaquine and its Metabolites
The use of this compound as a tracer allows for the precise determination of the pharmacokinetic profiles of the parent drug and its metabolites. Below are representative tables summarizing key pharmacokinetic parameters from a study in mice administered a 50:50 mixture of ¹²C- and ¹³C-labeled primaquine enantiomers. This co-administration allows for the direct comparison of the metabolic fate of the labeled tracer.
Table 1: Plasma Pharmacokinetic Parameters of Primaquine Enantiomers in Mice
| Parameter | S-(+)-Primaquine | R-(-)-Primaquine |
| Cmax (µg/mL) | ~1.6 | ~0.6 |
| Tmax (h) | 1 | 0.5 |
| AUC₀-last (µg·h/mL) | 1.6 | 0.6 |
| T½ (h) | 1.9 | 0.45 |
Data synthesized from a study in mice orally dosed with 45 mg/kg of a 1:1 mixture of ¹²C- and ¹³C-labeled enantiomers.
Table 2: Tissue Distribution of Primaquine Enantiomers in Mice at Tmax
| Tissue | S-(+)-Primaquine Concentration (relative to plasma) | R-(-)-Primaquine Concentration (relative to plasma) |
| Liver | ~100x | ~40x |
| Spleen | ~2x | Higher than plasma |
| Kidneys | ~6x | Higher than plasma |
| Lungs | ~49x | Higher than plasma |
Concentrations are expressed as multiples of the Cmax observed in plasma.
Table 3: Major Metabolites Identified in Plasma and Tissues
| Metabolite | Primary Generating Enantiomer | Location Found |
| Carboxyprimaquine (cPQ) | R-(-)-Primaquine | Plasma, Liver, other tissues |
| Primaquine ortho-quinone (POQ) | S-(+)-Primaquine | Red Blood Cells |
| Primaquine N-carbamoyl glucuronide | S-(+)-Primaquine | Plasma |
| Hydroxy-primaquine glucuronides | S-(+)-Primaquine | Plasma |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound as a tracer.
In Vivo Metabolic Study in Animal Models (e.g., Mice)
-
Animal Model: Male Albino ND4 Swiss mice.
-
Dosing Solution Preparation: Prepare a solution of this compound (or a 1:1 mixture with unlabeled primaquine) in a suitable vehicle (e.g., sterile water or a suspension agent).
-
Dosing: Administer a single oral dose of the primaquine solution to the mice (e.g., 45 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dose, euthanize a subset of animals and collect blood via cardiac puncture into heparinized tubes. Harvest tissues of interest (liver, spleen, lungs, kidneys, brain).
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Tissues: Homogenize the collected tissues in a suitable buffer.
-
-
Storage: Store all samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of a related compound).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
UHPLC-QTOF-MS Analytical Method
-
Instrumentation: A high-resolution mass spectrometer such as a Waters ACQUITY UPLC system coupled to a Xevo QTOF-MS.
-
Chromatographic Column: A reversed-phase column suitable for separating polar and non-polar compounds (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 2% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute compounds with a range of polarities.
-
Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
-
Collision Energy: A low collision energy (e.g., 6 eV) for full scan MS to detect the parent ions and a higher collision energy ramp (e.g., 15-40 eV) for MS/MS to generate fragment ions for structural confirmation.
-
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in a data-dependent MS/MS mode to automatically trigger fragmentation of the most intense ions. The presence of the ¹³C₆-label will result in a characteristic mass shift of 6 Da for the parent drug and its metabolites containing the quinoline ring, facilitating their identification.
Mandatory Visualizations
Metabolic Pathways of Primaquine
Caption: Metabolic pathways of primaquine.
Experimental Workflow for a this compound Tracer Study
Caption: Experimental workflow for a this compound tracer study.
Conclusion
The use of this compound as a metabolic tracer is an invaluable tool in drug development and clinical research. It allows for the precise and unambiguous identification and quantification of primaquine and its numerous metabolites in biological systems. The detailed experimental protocols and data analysis workflows outlined in this guide provide a framework for researchers to design and execute robust metabolic studies. The insights gained from such studies are critical for optimizing the therapeutic use of primaquine, minimizing its toxicity, and developing safer and more effective antimalarial therapies.
The Role of CYP2D6 in the Metabolism of Primaquine-13CD3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of primaquine (B1584692), with a focus on its isotopically labeled form, Primaquine-13CD3. Primaquine is an essential therapeutic agent for the radical cure of Plasmodium vivax and P. ovale malaria, and its efficacy is intrinsically linked to its metabolic activation by CYP2D6.[1][2][3] Understanding this metabolic pathway is crucial for optimizing treatment strategies, particularly in diverse patient populations with varying CYP2D6 genotypes. The use of stable isotope-labeled this compound in research facilitates precise pharmacokinetic and metabolic studies.
Primaquine Metabolism and the Central Role of CYP2D6
Primaquine is a prodrug that undergoes extensive metabolism to exert its anti-malarial effects.[1] The metabolic activation of primaquine is primarily mediated by the CYP2D6 enzyme, which is responsible for the hydroxylation of the quinoline (B57606) ring.[4] This process leads to the formation of active metabolites, such as 5-hydroxyprimaquine, which are believed to be responsible for the drug's therapeutic activity against the dormant liver stages (hypnozoites) of the malaria parasite.
The metabolic pathways of primaquine can be broadly categorized into two main routes:
-
CYP2D6-mediated hydroxylation: This pathway is crucial for the formation of the active hydroxylated metabolites.
-
Monoamine oxidase (MAO-A)-mediated deamination: This pathway leads to the formation of the inactive metabolite, carboxyprimaquine.
Genetic variations in the CYP2D6 gene can significantly impact the enzyme's activity, leading to different metabolizer phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers. Individuals with reduced CYP2D6 function may not effectively convert primaquine to its active metabolites, potentially leading to treatment failure.
Quantitative Data on Primaquine Metabolism by CYP2D6
The metabolism of primaquine by CYP2D6 is enantioselective, meaning the two enantiomers of primaquine, (+)-(S)-primaquine and (-)-(R)-primaquine, are metabolized at different rates and yield different metabolite profiles. The following table summarizes the kinetic parameters for the metabolism of racemic primaquine and its individual enantiomers by recombinant human CYP2D6.
| Substrate | Vmax (μmol/min/mg) | Km (μM) |
| (±)-Primaquine | 0.75 | 24.2 |
| (+)-(S)-Primaquine | 0.98 | 33.1 |
| (-)-(R)-Primaquine | 0.42 | 21.6 |
Data sourced from Fasinu et al., 2014.
Experimental Protocols
In Vitro Metabolism of Primaquine with Recombinant CYP2D6
This protocol describes the general procedure for studying the metabolism of primaquine using recombinant human CYP2D6 supersomes.
Materials:
-
Primaquine (or this compound)
-
Recombinant human CYP2D6 supersomes (e.g., from BD Gentest)
-
NADPH regeneration system (e.g., solutions A and B containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4, 100 mM)
-
CYP2D6 inhibitor (e.g., paroxetine) for inhibition studies
Procedure:
-
Prepare a reaction mixture by combining the recombinant CYP2D6 enzyme, NADPH regeneration system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 2 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding primaquine (at a specified final concentration, e.g., 10 μM) to the reaction mixture. For inhibition studies, the inhibitor (e.g., paroxetine (B1678475) at varying concentrations) is also added at this step.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quench the reaction by adding a solvent like acetonitrile, which precipitates the proteins and stops the enzymatic activity.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of the parent drug and its metabolites using a suitable analytical method like UPLC-MS/MS.
Metabolite Identification and Quantification using LC-MS/MS
This protocol outlines the general approach for identifying and quantifying primaquine and its metabolites.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Procedure:
-
Inject the supernatant from the in vitro metabolism assay onto the UHPLC column.
-
Separate the parent drug and its metabolites using a suitable gradient elution program with mobile phases such as water and acetonitrile containing a modifier like formic acid.
-
Detect the eluted compounds using the mass spectrometer in positive electrospray ionization mode.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, source temperature) for the detection of primaquine and its expected metabolites.
-
Identify metabolites based on their retention time, accurate mass, and MS/MS fragmentation patterns. The use of isotopically labeled this compound will result in a characteristic mass shift in the parent drug and its metabolites, aiding in their identification.
-
Quantify the parent drug and its metabolites by comparing their peak areas to those of known standards or by using relative quantification methods.
Visualizations
Metabolic Pathway of Primaquine by CYP2D6
Caption: Primaquine metabolic pathways mediated by CYP2D6 and MAO-A.
Experimental Workflow for In Vitro CYP2D6 Inhibition Assay
Caption: Workflow for an in vitro CYP2D6 inhibition study of primaquine metabolism.
References
- 1. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 3. Frontiers | Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Primaquine-13CD3: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of Primaquine-13CD3. Due to the limited availability of specific stability data for the isotopically labeled this compound, this document leverages the extensive research conducted on its non-labeled counterpart, primaquine (B1584692). The carbon-13 and deuterium (B1214612) labeling in this compound is not expected to significantly alter its chemical stability; however, it will result in a predictable mass shift for the parent molecule and its degradation products, which is a key consideration for mass spectrometry-based analytical methods.
Stability Profile of Primaquine
Primaquine is an 8-aminoquinoline (B160924) antimalarial drug.[1] Its stability is influenced by various environmental factors, including temperature, humidity, light, and pH.
Stability studies on primaquine phosphate (B84403) tablets have been conducted under various conditions.[2] Long-term storage stability data has been gathered at 25°C/60%RH and 30°C/75%RH, with accelerated stability testing at 40°C/75%RH for six months.[2] These studies indicated degradation at long-term storage conditions, leading to the recommendation of storing the product at temperatures not exceeding 25°C.[2] Primaquine phosphate tablets should be stored in well-closed, light-resistant containers.[1]
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Such studies on primaquine have been performed under acidic, basic, neutral, thermal, photolytic, and oxidative stress conditions.
Summary of Forced Degradation Studies
The following table summarizes the typical conditions for forced degradation studies of primaquine.
| Condition | Reagents and Conditions | Observations |
| Acidic Hydrolysis | 0.1 M HCl, heated | Degradation observed |
| Basic Hydrolysis | 0.1 M NaOH, heated | Significant degradation |
| Neutral Hydrolysis | Water, heated | Less degradation compared to acidic and basic conditions |
| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Degradation occurs |
| Thermal Degradation | Solid drug exposed to high temperature (e.g., 60°C) | Degradation observed over time |
| Photolytic Degradation | Exposure to UV light | Potential for degradation |
Degradation Products
The degradation of primaquine can lead to the formation of several related substances. The primary degradation pathway involves oxidation and other reactions of the quinoline (B57606) ring and the diamine side chain.
One of the major metabolites, which can also be a degradation product, is carboxyprimaquine (cPQ) . This is formed through oxidative deamination of the primaquine side chain. Other potential degradation products include hydroxylated derivatives. A significant in vivo metabolite, which is highly unstable, is 5-hydroxyprimaquine , which is then converted to primaquine-5,6-orthoquinone . While these are metabolites, the pathways can inform potential degradation mechanisms under oxidative stress.
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. Below are representative methodologies for forced degradation and analysis of primaquine.
Forced Degradation Protocol
This protocol outlines a general procedure for subjecting primaquine to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of primaquine phosphate in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 200 µg/mL.
-
Acidic Degradation: Mix equal volumes of the stock solution and a 0.1 M hydrochloric acid solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521).
-
Basic Degradation: Mix equal volumes of the stock solution and a 0.1 M sodium hydroxide solution. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Expose the solid primaquine drug substance to dry heat in an oven at a high temperature (e.g., 60°C) for an extended period. Samples are then dissolved in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the primaquine solution to UV light in a photostability chamber for a defined duration. A control sample should be kept in the dark.
-
Sample Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC or UPLC.
Analytical Method: Stability-Indicating UPLC Method
A validated Ultra-Performance Liquid Chromatography (UPLC) method is crucial for separating and quantifying primaquine from its degradation products.
-
Chromatographic System: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Run Time: A short run time of around 5 minutes is often sufficient.
The method must be validated according to ICH guidelines for specificity, precision, accuracy, linearity, and robustness to be considered stability-indicating.
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of primaquine.
Caption: Workflow for forced degradation studies of this compound.
Metabolic Pathways of Primaquine
The metabolic degradation of primaquine in vivo provides insights into potential chemical transformations. The following diagram outlines the main metabolic pathways.
Caption: Major metabolic pathways of primaquine in humans.
References
Primaquine-13CD3 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the analytical chemistry and specifications relevant to Primaquine-13CD3, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the antimalarial drug Primaquine. While a specific Certificate of Analysis for a particular batch of this compound is not publicly available, this document outlines the typical quality control parameters, analytical methodologies, and structural information based on available data for Primaquine and its analogs.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Primaquine, where a methyl group is substituted with a carbon-13 atom and three deuterium (B1214612) atoms. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Primaquine in biological matrices.
| Property | Specification |
| Chemical Name | 8-(4-amino-1-(methyl-13CD3)-butylamino)-6-methoxyquinoline |
| Chemical Formula | C₁₄¹³CH₁₈D₃N₃O |
| Molecular Weight | Approximately 263.38 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as DMSO and Methanol |
Analytical Specifications and Methods
A Certificate of Analysis for this compound would typically include the following specifications, determined by a variety of analytical techniques.
| Parameter | Typical Specification | Analytical Method |
| Purity (by HPLC/UPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Isotopic Purity | ≥99% | Mass Spectrometry (MS) |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
| Water Content | To be reported | Karl Fischer Titration |
Experimental Protocols
Detailed experimental protocols are essential for the accurate use and analysis of this compound. Below are representative methodologies for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and structure of this compound.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) to obtain fragmentation patterns. The fragmentation of Primaquine typically shows characteristic losses of the side chain.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the position of the isotopic labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To observe the proton signals of the molecule. The signal corresponding to the methyl group in unlabeled Primaquine will be absent or significantly reduced.
-
¹³C NMR: To confirm the presence of the ¹³C-labeled carbon. The signal for this carbon will be enhanced.
-
-
Data Analysis: The chemical shifts and coupling constants are compared with the expected values for the structure.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical experimental workflow for using this compound as an internal standard and a conceptual representation of its role in analytical measurements.
Caption: Workflow for Quantification of Primaquine using this compound.
Caption: Role of this compound in Mass Spectrometric Quantification.
Methodological & Application
Application Note: High-Throughput Quantification of Primaquine in Human Plasma Using Primaquine-¹³CD₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of primaquine (B1584692) in human plasma. The use of a stable isotope-labeled internal standard, Primaquine-¹³CD₃, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput bioanalysis in clinical and pharmacokinetic studies.
Introduction
Primaquine is an 8-aminoquinoline (B160924) drug, critical for the radical cure of Plasmodium vivax and P. ovale malaria due to its activity against the dormant liver-stage hypnozoites.[1] Accurate quantification of primaquine in biological matrices is essential for pharmacokinetic assessments, therapeutic drug monitoring, and drug development. LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[2]
A significant challenge in LC-MS/MS-based bioanalysis is the potential for variability introduced during sample preparation and the influence of matrix components on analyte ionization.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as Primaquine-¹³CD₃, is the gold standard for mitigating these issues.[4] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing reliable correction and leading to more accurate and precise results.[5] This document outlines a validated method for the determination of primaquine in human plasma using Primaquine-¹³CD₃ as the internal standard.
Experimental
Materials and Reagents
-
Primaquine diphosphate (B83284) (Reference Standard)
-
Primaquine-¹³CD₃ (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid
-
Ultrapure Water
-
Human Plasma (with anticoagulant)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of primaquine from human plasma.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
-
LC System: UHPLC system
-
Column: Hypersil GOLD™ aQ C₁₈ column (100 × 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 25 °C
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of primaquine from potential interferences.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection and quantification.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 4.0 kV
-
Vaporizer Temperature: 350 °C
-
Ion Transfer Capillary Temperature: 370 °C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The MRM transitions for primaquine and the internal standard should be optimized. Based on available data for similar compounds, the transitions would be:
-
Primaquine: m/z 260.1 → 175.1
-
Primaquine-¹³CD₃: m/z 263.2 → 178.1
Results and Discussion
The use of Primaquine-¹³CD₃ as an internal standard provides effective correction for potential matrix effects and variations during sample processing. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Method Validation Data
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for primaquine analysis.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 9.8 | < 10.7 | 90.1 - 112.9 |
| Low QC | 3 | < 9.8 | < 10.7 | 90.1 - 112.9 |
| Mid QC | 50 | < 9.8 | < 10.7 | 90.1 - 112.9 |
| High QC | 400 | < 9.8 | < 10.7 | 90.1 - 112.9 |
| Parameter | Result |
| Extraction Recovery | 90.1 - 112.9 % |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for primaquine quantification.
Primaquine Metabolic Pathway
References
- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Primaquine in Human Plasma using Primaquine-¹³CD₃ as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of primaquine (B1584692) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Primaquine-¹³CD₃, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The protocol outlined below is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of primaquine concentrations.
Introduction
Primaquine is an 8-aminoquinoline (B160924) drug essential for the radical cure of Plasmodium vivax and P. ovale malaria, preventing relapse by targeting the dormant liver stages of the parasite.[1][2] Accurate quantification of primaquine in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy while minimizing dose-dependent toxicity, such as hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by mass spectrometry. The SIL-IS, in this case, Primaquine-¹³CD₃, co-elutes with the analyte and has nearly identical chemical and physical properties, but a different mass. This allows for effective correction of variations during sample preparation and ionization, leading to highly reliable data. This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of primaquine in human plasma.
Experimental
Materials and Reagents
-
Primaquine diphosphate (B83284) (Reference Standard)
-
Primaquine-¹³CD₃ (Internal Standard)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Water (deionized, 18 MΩ·cm)
-
96-well protein precipitation plates
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 100 × 2.1 mm, 1.9 µm particle size)[1]
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of primaquine in methanol.
-
Prepare a 1 mg/mL stock solution of Primaquine-¹³CD₃ in methanol.
Working Standard Solutions:
-
Prepare intermediate and working standard solutions of primaquine by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.[1]
-
Prepare a working internal standard solution of Primaquine-¹³CD₃ at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.[1]
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 500 ng/mL.[3]
-
Prepare QC samples at four concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 100 ng/mL), High (HQC, 400 ng/mL), and Lower Limit of Quantification (LLOQ, 1 ng/mL).[1]
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of primaquine from plasma samples.[1]
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
To 50 µL of each sample in a 96-well plate, add 10 µL of the 100 ng/mL Primaquine-¹³CD₃ working solution.
-
Add 150 µL of acetonitrile to each well to precipitate the plasma proteins.[1]
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10-90% B over 3 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Primaquine | 260.2 → 175.1 |
| Primaquine-¹³CD₃ | 264.2 → 179.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Ion Source Temperature | 500 °C |
Experimental Workflow
Caption: Workflow for the quantitative analysis of primaquine in human plasma.
Results and Data Presentation
The bioanalytical method was validated according to the FDA and EMA guidelines.[1] The validation assessed linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 1-500 ng/mL. A linear regression with a 1/x² weighting factor was used to fit the data. The correlation coefficient (r²) was consistently >0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples. The results are summarized in the table below. The acceptance criteria are a precision (%CV) within ±15% (±20% for LLOQ) and an accuracy (% bias) within ±15% of the nominal value (±20% for LLOQ).[1]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (% Bias) (n=6) | Inter-day Accuracy (% Bias) (n=18) |
| LLOQ | 1 | 8.5 | 10.2 | 5.3 | 4.8 |
| LQC | 3 | 6.1 | 7.5 | -2.7 | -3.1 |
| MQC | 100 | 4.2 | 5.8 | 1.5 | 2.0 |
| HQC | 400 | 3.5 | 4.9 | -0.8 | -1.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.7 |
| MQC | 100 | 94.1 | 101.2 |
| HQC | 400 | 93.7 | 99.5 |
The recovery of primaquine from human plasma was consistent and reproducible.[1] The matrix effect was minimal, demonstrating the effectiveness of the sample cleanup procedure and the use of the stable isotope-labeled internal standard.
Signaling Pathway Diagram
While this application note focuses on a quantitative analytical method, the therapeutic action of primaquine is dependent on its metabolism. The following diagram illustrates the metabolic activation pathway of primaquine.
Caption: Metabolic activation of primaquine.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of primaquine in human plasma. The use of Primaquine-¹³CD₃ as an internal standard ensures high accuracy and precision. The method has been validated according to regulatory guidelines and is suitable for use in clinical and non-clinical studies that require the measurement of primaquine concentrations.
References
- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Primaquine in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Primaquine (B1584692) in human plasma. The method utilizes a stable isotope-labeled internal standard, Primaquine-¹³CD₃, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] Sample preparation is streamlined through a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reverse-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Primaquine is an 8-aminoquinoline (B160924) antimalarial drug crucial for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. Accurate measurement of Primaquine concentrations in biological matrices is essential for pharmacokinetic analysis, dose optimization, and ensuring therapeutic efficacy while minimizing potential toxicity. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thus compensating for potential variations.[4] This application note presents a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Primaquine in human plasma using Primaquine-¹³CD₃ as the internal standard.
Experimental
Materials and Reagents
-
Primaquine diphosphate (B83284) (Reference Standard)
-
Primaquine-¹³CD₃ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Water (Type I, Ultrapure)
-
Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1260 series or equivalent)
-
Triple Quadrupole Mass Spectrometer with ESI source (e.g., Sciex API 4000 or equivalent)
-
Analytical Column: Hypersil GOLD™ aQ C18 column (100 × 2.1 mm, 1.9 µm particle size) or equivalent.[5]
Standard Solutions
Stock solutions of Primaquine (1 mg/mL) and Primaquine-¹³CD₃ (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Protocols
Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Primaquine-¹³CD₃ internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Hypersil GOLD™ aQ C18 (100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic: 80% A / 20% B |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 4.0 kV |
| Vaporizer Temperature | 350°C |
| Sheath Gas Pressure | 40 arbitrary units |
| Auxiliary Gas Pressure | 20 arbitrary units |
| Capillary Temperature | 370°C |
| Collision Gas | Argon |
MRM Transitions:
The MRM transitions were optimized by infusing standard solutions of Primaquine and Primaquine-¹³CD₃. The precursor ion for Primaquine is [M+H]⁺ at m/z 260.2. A common fragment ion is observed at m/z 175.1, resulting from the cleavage of the side chain. For Primaquine-¹³CD₃, the precursor ion will be shifted by +4 Da to m/z 264.2, and a corresponding shift is expected for the product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Primaquine | 260.2 | 175.1 | 25 |
| Primaquine-¹³CD₃ (IS) | 264.2 | 179.1 | 25 |
Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established regulatory guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Primaquine | 1 - 1000 | >0.99 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |
| LQC | 3 | 6.2 | 98.7 | 8.1 | 101.5 |
| MQC | 100 | 4.5 | 102.3 | 5.9 | 99.4 |
| HQC | 800 | 3.8 | 97.9 | 4.7 | 98.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The recovery was consistent and reproducible, and no significant matrix effect was observed.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.4 | 98.1 |
| HQC | 800 | 95.1 | 101.3 |
Visualizations
Caption: Experimental workflow for Primaquine quantification.
Caption: Logical flow of LC-MS/MS method development.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput means for the quantification of Primaquine in human plasma. The simple sample preparation and short chromatographic run time allow for the analysis of a large number of samples, making it highly suitable for clinical and pharmacokinetic research. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. This validated method can be readily implemented in laboratories for routine therapeutic drug monitoring of Primaquine.
References
- 1. Malaria | Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry | springermedicine.com [springermedicine.com]
- 2. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Primaquine-13CD3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine (B1584692) is a crucial antimalarial drug, and its accurate quantification in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Primaquine-13CD3, is the gold standard for correcting matrix effects and ensuring the accuracy and precision of bioanalytical methods. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Primaquine and this compound in biological samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation
The selection of a sample preparation method significantly impacts the recovery of the analyte and the extent of matrix effects, which can influence the accuracy and sensitivity of the analysis. The following table summarizes typical quantitative data for the three described methods for Primaquine analysis. The use of this compound as an internal standard is critical for normalizing variations in recovery and compensating for matrix effects.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 78 - 95[1] | ~76.5[2] | >85[3] |
| Internal Standard Recovery (%) | 70 - 80 (for Primaquine-D3)[2] | Not explicitly stated for IS | 70 - 80 (for Primaquine-D3)[2] |
| Matrix Effect (%) | 87 - 116 | Not explicitly stated | Ion suppression can be significant if not optimized |
| Process Efficiency (%) | Consistent and reproducible | Can be variable | High and reproducible with optimized protocol |
| Analysis Time | Rapid | Moderate | Longer, but can be automated |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Lower | Moderate | High |
Experimental Protocols
The following are detailed protocols for each sample preparation technique. It is recommended to optimize these protocols for your specific laboratory conditions and analytical instrumentation.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from a biological sample. Acetonitrile (B52724) is a commonly used precipitating agent for Primaquine analysis.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with an appropriate volume of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Materials:
-
Biological matrix (e.g., plasma)
-
This compound internal standard (IS) working solution
-
Organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
Autosampler vials
Protocol:
-
To a glass test tube, add 500 µL of the biological sample.
-
Add the this compound internal standard.
-
Add 500 µL of aqueous buffer and vortex briefly.
-
Add 2 mL of the organic extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. For Primaquine, a basic compound, a cation-exchange sorbent is often effective.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis MCX - mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 2% formic acid in water, followed by methanol)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
Autosampler vials
Protocol:
-
Sample Pre-treatment: To 500 µL of the biological sample, add the this compound internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the Primaquine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in each of the described sample preparation protocols.
References
- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of primaquine and carboxyprimaquine in plasma using solid phase extraction and LC-MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Primaquine-¹³CD₃ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine (B1584692), an 8-aminoquinoline (B160924) drug, is essential for the radical cure of Plasmodium vivax and Plasmodium ovale malaria due to its activity against the dormant liver-stage hypnozoites.[1][2] It is also used to prevent malaria transmission.[2][3] Understanding the pharmacokinetic profile of primaquine is crucial for optimizing dosing regimens to ensure efficacy while minimizing dose-dependent toxicity, such as hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4]
The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry. Primaquine-¹³CD₃, a stable isotope-labeled analog of primaquine, serves as an ideal internal standard for pharmacokinetic studies. Its physicochemical properties are nearly identical to primaquine, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows for distinct detection by a mass spectrometer, enabling accurate and precise quantification of the unlabeled drug in biological matrices. This document provides detailed application notes and protocols for the use of Primaquine-¹³CD₃ in pharmacokinetic studies of primaquine.
Pharmacokinetic Parameters of Primaquine
The following table summarizes key pharmacokinetic parameters of primaquine from studies in humans. These values can vary based on factors such as dose, formulation, and patient population.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-4 hours | |
| Elimination Half-Life (t₁/₂) | 4-10 hours | |
| Oral Bioavailability | ~96% | |
| Apparent Volume of Distribution (Vd) | 242.9 ± 69.5 L | |
| Oral Clearance (CL/F) | 24.2 ± 7.4 L/h | |
| Major Metabolite | Carboxyprimaquine (inactive) | |
| Primary Metabolism Pathways | Monoamine oxidase-A (MAO-A), Cytochrome P450 (CYP2D6) |
Experimental Protocols
Bioanalytical Method for Primaquine Quantification in Human Plasma using LC-MS/MS
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of primaquine in human plasma, utilizing Primaquine-¹³CD₃ as an internal standard.
a. Materials and Reagents:
-
Primaquine reference standard
-
Primaquine-¹³CD₃ (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
96-well plates or microcentrifuge tubes
b. Preparation of Stock and Working Solutions:
-
Primaquine Stock Solution (1 mg/mL): Accurately weigh and dissolve primaquine in methanol.
-
Primaquine-¹³CD₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve Primaquine-¹³CD₃ in methanol.
-
Working Solutions: Prepare serial dilutions of the primaquine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Primaquine-¹³CD₃ at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
c. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 300 µL of the Primaquine-¹³CD₃ working solution in acetonitrile to each well/tube.
-
Vortex the plate/tubes for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD™ aQ C18, 100 x 2.1 mm, 1.9 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 25-40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primaquine: m/z 260.2 → 175.1 (example transition, should be optimized)
-
Primaquine-¹³CD₃: m/z 264.2 → 175.1 (example transition, should be optimized)
-
e. Data Analysis:
-
Integrate the peak areas for both primaquine and Primaquine-¹³CD₃.
-
Calculate the peak area ratio (Primaquine / Primaquine-¹³CD₃).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of primaquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol for a Single-Dose Pharmacokinetic Study
This protocol outlines the key steps for conducting a clinical pharmacokinetic study of primaquine.
a. Study Design:
-
Design: An open-label, single-dose study is appropriate for basic pharmacokinetic characterization.
-
Subjects: Healthy adult volunteers.
-
Inclusion/Exclusion Criteria: Define criteria for subject enrollment, including age, weight, health status, and G6PD status.
-
Ethics: Obtain approval from an Institutional Review Board (IRB) or Independent Ethics Committee (IEC) and informed consent from all subjects.
b. Dosing and Sample Collection:
-
Administer a single oral dose of primaquine (e.g., 15 mg or 30 mg) to subjects after an overnight fast.
-
Collect blood samples (e.g., 3-5 mL in K₂EDTA tubes) at pre-defined time points. A typical sampling schedule would be: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
Process the blood samples by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
c. Pharmacokinetic Analysis:
-
Analyze the plasma samples for primaquine concentration using the validated LC-MS/MS method described above.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonLin) to calculate the pharmacokinetic parameters from the plasma concentration-time data for each subject. Key parameters include Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋ᵢₙf, t₁/₂, CL/F, and Vd/F.
Visualizations
Primaquine Metabolism Pathway
Caption: Simplified metabolic pathways of primaquine.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a primaquine pharmacokinetic study.
References
- 1. Primaquine - Wikipedia [en.wikipedia.org]
- 2. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of primaquine and its metabolites in African males. — MORU Tropical Health Network [tropmedres.ac]
Application Note and Protocol for the Quantitative Analysis of Primaquine in Human Plasma using Primaquine-¹³CD₃ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine (B1584692) is an essential 8-aminoquinoline (B160924) antimalarial drug utilized for the radical cure of Plasmodium vivax and Plasmodium ovale malaria. Accurate quantification of primaquine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the analysis of primaquine in human plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Primaquine-¹³CD₃, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3][4]
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, a validated LC-MS/MS method, and the preparation of calibration standards and quality control samples.
Materials and Reagents
-
Primaquine diphosphate (B83284) reference standard
-
Primaquine-¹³CD₃ (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Polypropylene (B1209903) tubes and vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Hypersil GOLD™ aQ C₁₈ (100 x 2.1 mm, 1.9 µm) or equivalent[5]
Preparation of Stock and Working Solutions
-
Primaquine Stock Solution (1 mg/mL): Accurately weigh and dissolve primaquine diphosphate in methanol to obtain a final concentration of 1 mg/mL of the primaquine free base.
-
Primaquine-¹³CD₃ (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Primaquine-¹³CD₃ in methanol.
-
Primaquine Working Solutions: Prepare a series of working standard solutions by serially diluting the primaquine stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This method is rapid and effective for the extraction of primaquine from plasma samples.
-
Pipette 190 µL of plasma sample, calibration standard, or quality control sample into a clean polypropylene tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
Column: Hypersil GOLD™ aQ C₁₈ (100 x 2.1 mm, 1.9 µm)
-
Mobile Phase: An isocratic mixture of methanol, water, and acetonitrile in an optimal ratio. A common mobile phase composition is 80:20 methanol:water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Primaquine | 260.2 | 175.1 | 25 |
| Primaquine-¹³CD₃ | 264.2 | 178.1 | 25 |
Data Presentation
The following tables summarize the quantitative data from representative bioanalytical method validation studies for primaquine in human plasma using a stable isotope-labeled internal standard.
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Weighting | 1/x² |
Data is representative and may vary based on the specific instrumentation and laboratory conditions.
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 200 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; %CV: Percent Coefficient of Variation. Data is representative.
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Primaquine | 78 - 95 | 87 - 116 |
Data is representative.
Visualizations
Experimental Workflow
Caption: Workflow for Primaquine Analysis in Plasma.
Primaquine Metabolic Pathway
Caption: Major Metabolic Pathways of Primaquine.
References
- 1. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Primaquine-13CD3 in Drug Metabolism and Pharmacokinetics (DMPK)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine (B1584692), an 8-aminoquinoline, is a critical antimalarial drug, primarily used for the radical cure of Plasmodium vivax and Plasmodium ovale malaria due to its activity against the dormant liver-stage hypnozoites.[1][2][3] Its clinical use, however, is hampered by the risk of hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] The therapeutic efficacy and toxicity of primaquine are believed to be mediated by its metabolites.[1][4] Understanding the complex drug metabolism and pharmacokinetic (DMPK) profile of primaquine is therefore essential for its safe and effective use.
The use of stable isotope-labeled compounds, such as Primaquine-13CD3, has become an invaluable tool in DMPK studies.[5][6][7] The incorporation of stable isotopes allows for the differentiation of the drug and its metabolites from endogenous compounds, facilitating their detection and quantification in complex biological matrices.[5][8] This document provides detailed application notes and protocols for the use of this compound in DMPK research.
Metabolic Pathways of Primaquine
Primaquine undergoes extensive metabolism in humans through three primary pathways.[1][9][10]
-
Pathway 1: Direct Conjugation: This involves the direct attachment of glucuronide, glucose, carbamate, or acetate (B1210297) moieties to the primaquine molecule.[1][9]
-
Pathway 2: Cytochrome P450 (CYP)-mediated Hydroxylation: Primarily mediated by CYP2D6, this pathway involves the hydroxylation of the quinoline (B57606) ring at various positions.[1][10][11][12] These hydroxylated metabolites are considered to be the active and potentially toxic species.[1]
-
Pathway 3: Monoamine Oxidase (MAO)-catalyzed Oxidative Deamination: This pathway leads to the formation of the major plasma metabolite, carboxyprimaquine (cPQ), which is considered inactive.[1][12][13]
The metabolism of primaquine is also enantioselective. The clinically used racemic primaquine is a mixture of (+)-(S)- and (-)-(R)-enantiomers, which exhibit different rates of metabolism and produce distinct metabolite profiles.[3][14][15]
Application of this compound in DMPK Studies
The use of stable isotope-labeled this compound offers significant advantages in various DMPK assays:
-
Metabolite Identification: Co-administration of a 1:1 mixture of labeled and unlabeled primaquine allows for the easy identification of drug-related metabolites by mass spectrometry, as they will appear as characteristic twin peaks with a mass difference corresponding to the isotopic label.[4]
-
Metabolic Stability Assays: this compound can be used as an internal standard for the accurate quantification of the parent drug over time in in vitro systems like liver microsomes or hepatocytes.
-
Pharmacokinetic (PK) Studies: In vivo PK studies benefit from the use of this compound as an internal standard for the quantification of primaquine and its metabolites in biological samples such as plasma and urine, leading to more accurate and precise pharmacokinetic parameters.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of primaquine.
Materials:
-
Primaquine
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of primaquine and this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in phosphate buffer containing HLM and the NADPH regenerating system.
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding primaquine to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining primaquine concentration.
-
Plot the natural logarithm of the remaining primaquine concentration versus time to determine the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Metabolite Identification in Human Hepatocytes
Objective: To identify the metabolites of primaquine formed in human hepatocytes using this compound.
Materials:
-
Primaquine
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Acetonitrile
-
UHPLC-QTOF-MS system
Protocol:
-
Thaw and culture human hepatocytes according to the supplier's instructions.
-
Prepare a 1:1 (w/w) mixture of Primaquine and this compound.
-
Incubate the hepatocytes with the primaquine mixture at a suitable concentration (e.g., 10 µM) for a specified time (e.g., 24 hours).
-
After incubation, collect the cells and the culture medium.
-
Extract the metabolites by adding ice-cold acetonitrile.
-
Centrifuge to remove cell debris and proteins.
-
Analyze the supernatant using a high-resolution UHPLC-QTOF-MS system.
-
Process the data to identify parent drug and metabolite peaks that appear as doublets with the expected mass difference from the 13CD3 label.
-
Characterize the structure of the identified metabolites based on their accurate mass and fragmentation patterns.[1][4]
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of primaquine and its major metabolite, carboxyprimaquine, in rats.
Materials:
-
Primaquine
-
This compound (for internal standard)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Administer a single oral dose of primaquine to a cohort of rats.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via an appropriate route (e.g., tail vein).
-
Process the blood samples to obtain plasma.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing this compound as the internal standard.
-
Centrifuge the samples and transfer the supernatant for analysis.
-
Quantify the concentrations of primaquine and carboxyprimaquine in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.
Quantitative Data Summary
The following tables summarize key quantitative data related to the DMPK of primaquine.
Table 1: Pharmacokinetic Parameters of Primaquine in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | ~4-6 hours | [12][16] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [16] |
| Apparent Volume of Distribution (Vd) | 242.9 ± 69.5 L | [17] |
| Oral Clearance (CL) | 24.2 ± 7.4 L/h | [17] |
| Absolute Bioavailability | ~96% | [17] |
Table 2: In Vitro Enzyme Kinetics of Primaquine Metabolism by Human CYP2D6
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| (±)-Primaquine | 24.2 | 0.75 | [14][15] |
| (+)-(S)-Primaquine | 33.1 | 0.98 | [14][15] |
| (-)-(R)-Primaquine | 21.6 | 0.42 | [14][15] |
Conclusion
The application of this compound is a powerful strategy to elucidate the complex DMPK properties of primaquine. The detailed protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to further understand the metabolism and pharmacokinetics of this important antimalarial drug. This knowledge is crucial for optimizing its therapeutic use and minimizing its toxicity, ultimately contributing to the global effort of malaria elimination.
References
- 1. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Comparative single dose pharmacokinetics and metabolism of racemic primaquine and its enantiomers in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling primaquine metabolites in primary human hepatocytes using UHPLC-QTOF-MS with 13C stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective metabolism of primaquine by human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the pharmacokinetics of primaquine. | Semantic Scholar [semanticscholar.org]
- 17. Pharmacokinetics of primaquine in man. I. Studies of the absolute bioavailability and effects of dose size - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of Primaquine and its Metabolite Carboxyprimaquine using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the antimalarial drug primaquine (B1584692) and its primary metabolite, carboxyprimaquine, in human plasma. The method utilizes a stable isotope-labeled internal standard, Primaquine-¹³CD₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This stable isotope dilution method ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The provided protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of primaquine.
Introduction
Primaquine is an essential 8-aminoquinoline (B160924) antimalarial drug, primarily used for the radical cure of Plasmodium vivax and P. ovale malaria by eradicating dormant liver-stage hypnozoites. The therapeutic efficacy and safety of primaquine are closely linked to its pharmacokinetic profile and metabolic pathways. Primaquine is rapidly metabolized in the body, with its major, yet inactive, metabolite being carboxyprimaquine, formed through oxidative deamination by monoamine oxidase-A (MAO-A).[1][2][3] Accurate quantification of both primaquine and carboxyprimaquine in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), as well as for assessing patient compliance and investigating potential drug-drug interactions.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Primaquine-¹³CD₃, is the gold standard for quantitative bioanalysis by LC-MS/MS.[4][5] The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most reliable correction for analytical variability.[5] This application note provides a detailed protocol for the extraction and quantification of primaquine and carboxyprimaquine from human plasma, along with performance data.
Metabolic Pathway of Primaquine to Carboxyprimaquine
Primaquine undergoes two primary metabolic pathways. The formation of the main inactive metabolite, carboxyprimaquine, is mediated by the enzyme monoamine oxidase-A (MAO-A). A separate pathway, primarily involving the cytochrome P450 enzyme CYP2D6, generates active hydroxylated metabolites.[2][3][6][7]
Caption: Metabolic conversion of Primaquine.
Experimental Protocols
This section details the complete workflow for the quantification of primaquine and carboxyprimaquine in human plasma samples.
Materials and Reagents
-
Primaquine reference standard
-
Carboxyprimaquine reference standard
-
Primaquine-¹³CD₃ (Internal Standard, IS)
-
Carboxyprimaquine-¹³CD₃ (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank, drug-free)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
96-well plates
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve primaquine, carboxyprimaquine, and their respective stable isotope-labeled internal standards in an appropriate solvent (e.g., methanol (B129727) or a mix of acetonitrile and water) to a final concentration of 1 mg/mL. Store at -20°C or below.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Primaquine-¹³CD₃ and Carboxyprimaquine-¹³CD₃ in acetonitrile containing 1% formic acid at a concentration of 5 ng/mL and 50 ng/mL, respectively.[4]
Sample Preparation Protocol
The following protocol is based on a protein precipitation method, which is a rapid and effective technique for extracting primaquine and carboxyprimaquine from plasma.[1][4][8]
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 300 µL of the Internal Standard Working Solution (containing Primaquine-¹³CD₃ and Carboxyprimaquine-¹³CD₃ in acetonitrile with 1% formic acid) to each sample.[4]
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[5]
Caption: Sample preparation and analysis workflow.
LC-MS/MS Method Parameters
The following are typical parameters for the analysis. Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., Hypersil Gold 100 mm × 4.6 mm, 3 µm or equivalent)[8] |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer, pH 3.5[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Primaquine: m/z 260 -> 175Carboxyprimaquine: m/z 275 -> 257Primaquine-¹³CD₃: m/z 263 -> 86[4]Carboxyprimaquine-¹³CD₃: m/z 278 -> 260 |
Quantitative Data and Method Performance
The method was validated according to regulatory guidelines. The performance characteristics demonstrate the suitability of this method for bioanalytical applications.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Primaquine | 0.571 – 260 | ≥ 0.998 |
| Carboxyprimaquine | 2.44 – 2,500 | ≥ 0.998 |
| Data adapted from Hanpithakpong et al. (2022).[8] |
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Primaquine | LLOQ | < 15% | < 15% | 85-115% |
| LQC | < 10% | < 10% | 94.7 - 103% | |
| MQC | < 10% | < 10% | 94.7 - 103% | |
| HQC | < 10% | < 10% | 94.7 - 103% | |
| Carboxyprimaquine | LLOQ | < 15% | < 15% | 85-115% |
| LQC | < 10% | < 10% | 94.7 - 103% | |
| MQC | < 10% | < 10% | 94.7 - 103% | |
| HQC | < 10% | < 10% | 94.7 - 103% | |
| Acceptance criteria and representative data adapted from Hanpithakpong et al. (2022).[8] |
Recovery and Matrix Effect
| Analyte | Absolute Recovery (%) | Matrix Effect (%) |
| Primaquine | 70 - 80% | 85 - 115% |
| Carboxyprimaquine | 70 - 80% | 85 - 115% |
| Data adapted from Hanpithakpong et al. (2022).[8] |
Conclusion
The described LC-MS/MS method, utilizing Primaquine-¹³CD₃ as an internal standard, provides a reliable, sensitive, and accurate tool for the simultaneous quantification of primaquine and its major metabolite carboxyprimaquine in human plasma. The simple protein precipitation extraction protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a research or drug development setting. The excellent performance metrics underscore the value of the stable isotope dilution technique for robust bioanalysis.
References
- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determinants of Primaquine and Carboxyprimaquine Exposures in Children and Adults with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using Primaquine-¹³CD₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primaquine (B1584692), an 8-aminoquinoline (B160924) drug, is a critical tool in the global effort to combat malaria, particularly for its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of the disease.[1][2][3][4] Its mechanism of action, while not fully elucidated, is believed to involve the generation of reactive oxygen species following metabolic activation, which induces oxidative stress within the parasite.[1][5] The primary metabolic pathway of primaquine is mediated by cytochrome P450 2D6 (CYP2D6), which converts it into its active metabolites.[3][6][7]
The development of new chemical entities (NCEs) as potential antimalarial agents or as therapies for other diseases often requires high-throughput screening (HTS) to assess their metabolic stability and potential for drug-drug interactions. Primaquine-¹³CD₃, a stable isotope-labeled version of primaquine, serves as an invaluable tool in these assays, primarily as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Its use allows for precise and accurate quantification of the parent compound (unlabeled primaquine or other test compounds) by correcting for variations in sample processing and instrument response.
These application notes provide detailed protocols for two key HTS assays relevant to drug discovery and development that can utilize Primaquine-¹³CD₃: a metabolic stability assay in human liver microsomes and a CYP2D6 inhibition assay.
Key Applications
-
Metabolic Stability Screening: To determine the intrinsic clearance of novel compounds and identify those with favorable pharmacokinetic profiles early in the drug discovery process.
-
CYP2D6 Inhibition Screening: To identify compounds that may inhibit the metabolism of co-administered drugs that are substrates of CYP2D6, thereby flagging potential drug-drug interactions.
-
Reaction Phenotyping: To confirm the involvement of CYP2D6 in the metabolism of a test compound by using primaquine as a probe substrate.
Data Presentation
Table 1: Illustrative Metabolic Stability Data for Test Compounds
| Compound ID | Test Concentration (µM) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Test Cmpd A | 1 | 15.2 | 45.6 |
| Test Cmpd B | 1 | 45.8 | 15.1 |
| Test Cmpd C | 1 | > 60 | < 11.5 |
| Verapamil | 1 | 12.5 | 55.4 |
Data are for illustrative purposes.
Table 2: Illustrative CYP2D6 Inhibition Data
| Compound ID | Test Concentration (µM) | % Inhibition of Primaquine Metabolism | IC₅₀ (µM) |
| Test Cmpd X | 10 | 85.2 | 2.5 |
| Test Cmpd Y | 10 | 15.6 | > 50 |
| Test Cmpd Z | 10 | 48.9 | 11.2 |
| Quinidine | 1 | 95.3 | 0.08 |
Data are for illustrative purposes.
Experimental Protocols
Protocol 1: High-Throughput Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of test compounds using pooled human liver microsomes (HLMs), with Primaquine-¹³CD₃ as an internal standard for LC-MS/MS analysis.
Materials:
-
Test compounds and positive control (e.g., Verapamil)
-
Primaquine-¹³CD₃ (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) containing Primaquine-¹³CD₃ (quenching solution)
-
96-well plates
-
Multichannel pipettes
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Compound Preparation: Prepare stock solutions of test compounds and a positive control in DMSO (e.g., 10 mM). Create intermediate solutions by diluting the stock solutions in buffer to achieve a final assay concentration of 1 µM.
-
Microsome Preparation: Dilute the pooled HLMs in potassium phosphate buffer to a final concentration of 0.5 mg/mL.
-
Reaction Setup: In a 96-well plate, add the test compounds and positive control. Add the diluted HLM suspension to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture from each well to a new 96-well plate containing the cold acetonitrile quenching solution with the Primaquine-¹³CD₃ internal standard.
-
Protein Precipitation: Vortex the plate to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method. Primaquine-¹³CD₃ is used to normalize the results.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: High-Throughput CYP2D6 Inhibition Assay
Objective: To screen for potential inhibitors of CYP2D6 using primaquine as the probe substrate and Primaquine-¹³CD₃ as the internal standard.
Materials:
-
Test compounds and positive control inhibitor (e.g., Quinidine)
-
Primaquine (probe substrate)
-
Primaquine-¹³CD₃ (Internal Standard)
-
Recombinant human CYP2D6 enzyme or HLMs
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) containing Primaquine-¹³CD₃ (quenching solution)
-
96-well plates
-
Multichannel pipettes
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Reagent Preparation: Prepare stock solutions of test compounds and a positive control inhibitor in DMSO. Prepare a working solution of primaquine in buffer.
-
Reaction Setup: In a 96-well plate, add the test compounds or positive control inhibitor over a range of concentrations. Include a control with no inhibitor.
-
Enzyme and Substrate Addition: Add the recombinant CYP2D6 or HLMs to each well, followed by the primaquine probe substrate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the cold acetonitrile quenching solution containing the Primaquine-¹³CD₃ internal standard.
-
Sample Processing: Follow steps 7-9 from the metabolic stability protocol (protein precipitation, centrifugation, and sample analysis). The analysis will focus on the formation of a major primaquine metabolite.
-
Sample Analysis: Quantify the formation of the primaquine metabolite using LC-MS/MS, with Primaquine-¹³CD₃ as the internal standard.
Data Analysis:
-
Calculate the percent inhibition of metabolite formation for each test compound concentration relative to the control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Visualizations
References
- 1. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Variation of G6PD and CYP2D6: Clinical Implications on the Use of Primaquine for Elimination of Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primaquine and Chloroquine Fumardiamides as Promising Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primaquine Therapy and G6PD and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Enantioselective Quantification of Primaquine in Human Plasma Using Primaquine-¹³CD₃ by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the enantioselective quantification of primaquine (B1584692) (PQ) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Primaquine-¹³CD₃, to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. Chiral separation of the (+)-(S)- and (–)-(R)-primaquine enantiomers is achieved using a specialized chiral stationary phase. This method is crucial for pharmacokinetic and pharmacodynamic studies, given the known differences in the pharmacological and toxicological profiles of the individual enantiomers of primaquine. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in antimalarial drug research.
Introduction
Primaquine, an 8-aminoquinoline, is a critical drug for the radical cure of Plasmodium vivax and P. ovale malaria, and it also prevents the transmission of P. falciparum.[1] It is administered as a racemic mixture of (+)-(S)- and (–)-(R)-enantiomers.[1] Extensive research has demonstrated that the metabolism, efficacy, and toxicity of primaquine are enantioselective.[2][3] For instance, the conversion of primaquine to its major plasma metabolite, carboxyprimaquine (cPQ), is significantly higher for the (–)-(R)-enantiomer.[3] Furthermore, the generation of hydroxylated metabolites by CYP2D6, which are linked to therapeutic activity, also differs between the enantiomers. These differences underscore the importance of enantioselective quantification to accurately characterize the pharmacokinetic and pharmacodynamic properties of primaquine.
This application note provides a detailed protocol for the simultaneous quantification of (+)-(S)- and (–)-(R)-primaquine in human plasma using a stable isotope-labeled internal standard, Primaquine-¹³CD₃, and LC-MS/MS.
Experimental Protocol
This protocol is based on established methods for the enantioselective analysis of primaquine.
Materials and Reagents
-
(+)-(S)-Primaquine and (–)-(R)-Primaquine analytical standards
-
Primaquine-¹³CD₃ (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Human plasma (EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral HPLC column: Chiralcel OD-3R (150 mm × 4.6 mm, 3 µm) or equivalent
Sample Preparation
-
Spiking: To 100 µL of human plasma, add the internal standard (Primaquine-¹³CD₃) to a final concentration of 100 ng/mL.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
(Optional) Phospholipid Removal: For cleaner samples, pass the supernatant through a phospholipid removal solid-phase extraction (SPE) plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Chiralcel OD-3R (150 mm × 4.6 mm, 3 µm)
-
Mobile Phase A: 20 mM Ammonium formate in water with 0.1% formic acid : Acetonitrile (75:25, v/v)
-
Mobile Phase B: Methanol : Acetonitrile (75:25, v/v)
-
Gradient: A gradient elution may be optimized to achieve the best separation. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Primaquine (analyte): m/z 260.2 → 175.1
-
Primaquine-¹³CD₃ (IS): m/z 264.2 → 175.1 (Note: The exact transition for the IS may vary based on the position of the labels, but it will have a higher parent mass than the analyte).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Quantitative Data Summary
The following tables summarize typical validation parameters for the enantioselective quantification of primaquine in human plasma, as reported in the literature.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| (+)-(S)-Primaquine | 0.5 - 250 | ≥ 0.998 |
| (–)-(R)-Primaquine | 0.5 - 250 | ≥ 0.998 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| (+)-(S)-Primaquine | Low | < 10% | < 10% | 95 - 105% |
| Medium | < 10% | < 10% | 95 - 105% | |
| High | < 10% | < 10% | 95 - 105% | |
| (–)-(R)-Primaquine | Low | < 10% | < 10% | 95 - 105% |
| Medium | < 10% | < 10% | 95 - 105% | |
| High | < 10% | < 10% | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for enantioselective quantification of primaquine.
Enantioselective Metabolism of Primaquine
Caption: Differential metabolic pathways of primaquine enantiomers.
Conclusion
The enantioselective quantification of primaquine is essential for a comprehensive understanding of its clinical pharmacology. The LC-MS/MS method described, utilizing a stable isotope-labeled internal standard such as Primaquine-¹³CD₃, provides the necessary sensitivity, specificity, and accuracy for this purpose. This application note offers a detailed protocol and relevant data to aid researchers in implementing this critical analytical technique in their studies of primaquine and other chiral drugs.
References
- 1. Enantiospecific pharmacokinetics and drug–drug interactions of primaquine and blood-stage antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration [frontiersin.org]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
Troubleshooting & Optimization
Primaquine-13CD3 Mass Spectrometry Signal Intensity Technical Support Center
Welcome to the technical support center for troubleshooting Primaquine-13CD3 signal intensity in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the quantitative analysis of Primaquine (B1584692) using its stable isotope-labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my this compound internal standard unexpectedly low or absent?
A low or absent signal for this compound can originate from several factors throughout the analytical workflow. These can be broadly categorized as issues with the internal standard solution, sample preparation, liquid chromatography (LC) separation, or mass spectrometer (MS) settings. A systematic approach is crucial to pinpoint the root cause.[1][2]
Q2: How can I confirm the integrity and concentration of my this compound stock and working solutions?
It is essential to rule out problems with the internal standard solution itself.
-
Action: Prepare a fresh working solution of this compound from your stock.
-
Verification: Perform a direct infusion or flow injection analysis (FIA) of the new solution into the mass spectrometer, bypassing the LC system. This will confirm if the compound is present and ionizable.[1] If a strong, stable signal is observed, the issue likely lies within the LC system or the sample preparation process. If the signal is still low, the problem may be with the stock solution or the mass spectrometer itself.[1]
Q3: What are common sample preparation pitfalls that can lead to low this compound signal?
Inefficient sample preparation can lead to significant loss of the analyte and internal standard.
-
Inefficient Extraction: Primaquine and its internal standard may not be efficiently extracted from the biological matrix (e.g., plasma, urine). Review your extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The recovery of primaquine can be variable, so ensuring your method is optimized is key.[3][4][5]
-
Analyte Degradation: Primaquine and its metabolites can be unstable. Samples should be protected from light and stored at low temperatures (e.g., -80°C) to prevent degradation.[3] Short-term stability on the benchtop and in the autosampler should also be considered.[3]
-
Pipetting Errors: Inaccurate spiking of the internal standard into samples will lead to inconsistent and low signal intensity.
Q4: What is ion suppression and how can it affect this compound signal intensity?
Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and internal standard in the ion source.[6][7][8] This is a common issue in electrospray ionization (ESI) and can significantly reduce signal intensity.[7]
-
How to Identify: A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.
-
Mitigation Strategies:
-
Improve chromatographic separation to move this compound away from interfering matrix components.
-
Enhance sample cleanup to remove phospholipids (B1166683) and other interfering substances.
-
Dilute the sample if the concentration of matrix components is too high.
-
Q5: How do I optimize mass spectrometer settings for this compound?
Suboptimal MS parameters are a frequent cause of poor signal intensity.[9] Primaquine is typically analyzed in positive ion mode using ESI.[3]
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters.
-
Key Parameters to Optimize:
-
Ion Source: Capillary/spray voltage, nebulizer and auxiliary gas pressures, gas temperature, and source position.[9][10][11]
-
Mass Analyzer (for MS/MS): Precursor and product ion selection (MRM transitions), collision energy, and dwell time.[2] Incorrect collision energy settings can lead to inefficient fragmentation and low product ion signals.[2]
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow to diagnose the cause of low this compound signal.
Caption: A flowchart for systematically troubleshooting low signal intensity.
Experimental Protocols & Data
Protocol 1: Sample Preparation using Protein Precipitation
This is a common method for extracting Primaquine from plasma samples.[3]
-
Aliquot 190 µL of plasma sample into a microcentrifuge tube.
-
Spike with 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
This experiment helps to identify matrix effects.[1]
-
Setup:
-
Configure a syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of a this compound standard solution.
-
Use a tee-piece to connect the outlet of the LC column and the outlet of the syringe pump.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Execution:
-
Begin the infusion of the this compound standard and acquire data in MRM mode. A stable baseline signal should be observed.
-
Inject an extracted blank matrix sample (without internal standard) onto the LC column and start the chromatographic gradient.
-
-
Analysis:
-
Monitor the infused this compound signal. A significant dip in the baseline indicates that compounds are eluting from the column that are causing ion suppression at that retention time.
-
Quantitative Data Tables
Table 1: Typical LC-MS/MS Parameters for Primaquine Analysis
| Parameter | Typical Setting |
| LC Column | C18 column (e.g., Hypersil GOLD aQ, 100 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase | Isocratic or gradient elution with Methanol, Acetonitrile, and Water, often with an additive like formic acid.[3][12] |
| Flow Rate | 0.2 - 0.4 mL/min[3] |
| Injection Volume | 1 - 10 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Spray Voltage | ~4.0 kV[3] |
| Vaporizer Temperature | ~350 °C[3] |
| Capillary Temperature | ~370 °C[3] |
| MRM Transitions | Primaquine: e.g., m/z 260.2 -> 175.1[13]; this compound: Adjust for mass shift (e.g., m/z 263.3 -> 175.1)[13] |
| Collision Energy | ~25-30 eV (must be optimized for the specific instrument)[3][13] |
Table 2: Troubleshooting Checklist and Common Solutions
| Issue Category | Potential Cause | Recommended Solution |
| Internal Standard | Degradation, incorrect concentration, precipitation | Prepare fresh solutions; verify with direct infusion.[14] |
| LC System | Leaks, blockage, column degradation | Check system pressure, perform leak tests, flush the system, replace the column if necessary.[1] |
| Ion Source | Contamination, incorrect settings | Clean the ion source (capillary, cone).[1] Optimize source parameters (gases, temperatures, voltage) via infusion.[9][10] |
| Mass Analyzer | Incorrect MRM transitions, suboptimal collision energy | Verify precursor/product ions for this compound. Optimize collision energy for maximum signal.[2] |
| Sample Matrix | Ion suppression from co-eluting compounds | Improve chromatographic separation. Enhance sample cleanup (e.g., use SPE instead of PPT). Perform post-column infusion to confirm.[6][8] |
Signaling Pathways and Workflows
Caption: A typical experimental workflow for Primaquine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous and enantiospecific quantification of primaquine and carboxyprimaquine in human plasma using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Primaquine-13CD3 Internal Standard
Welcome to the technical support center for the optimization and use of Primaquine-13CD3 as an internal standard in bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for method development and to troubleshoot common issues encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to mimic the behavior of the analyte, primaquine (B1584692), throughout the entire analytical process, including sample extraction, handling, and injection. By adding a fixed concentration of this compound to all your samples, calibration standards, and quality controls, you can compensate for variability in sample preparation, injection volume, matrix effects, and instrument response. This normalization, by calculating the analyte-to-IS peak area ratio, significantly improves the accuracy and precision of your quantitative results.
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
A2: SIL internal standards are considered the gold standard in quantitative mass spectrometry. Because this compound is structurally identical to primaquine, with the only difference being the inclusion of heavier isotopes, it has nearly identical physicochemical properties. This ensures that it behaves very similarly to primaquine during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This close correlation allows it to effectively compensate for matrix effects and other sources of analytical variability.
Q3: What is a good starting concentration for this compound?
A3: A common starting concentration for a stable isotope-labeled internal standard is in the mid-range of the calibration curve for the analyte. For the analysis of primaquine, a concentration of 100 ng/mL has been successfully used in UHPLC-MS/MS methods for both plasma and urine samples[1]. However, the optimal concentration should be experimentally determined for your specific application and matrix.
Q4: What are the main objectives when optimizing the concentration of this compound?
A4: The primary goals for optimizing the this compound concentration are:
-
Signal Stability and Reproducibility: The chosen concentration should produce a stable and reproducible signal that is well above the background noise of the instrument but not so high that it causes detector saturation.
-
Consistency Across the Run: The internal standard response should be consistent across all samples in an analytical run, from the lowest to the highest analyte concentrations.
-
Effective Analyte Tracking: The IS should accurately track the analyte's behavior throughout the entire analytical process to correct for any variability.
-
Minimizing Cross-Interference: The concentration should be optimized to minimize any potential for the analyte to contribute to the internal standard's signal and vice-versa. According to regulatory guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the Lower Limit of Quantification (LLOQ) response, and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of stock and a series of working solutions to be used in the optimization experiment.
Materials:
-
This compound reference standard
-
Methanol (B129727) (LC-MS grade)
-
Calibrated pipettes and appropriate tips
-
Volumetric flasks (Class A)
Methodology:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a precise volume of methanol to achieve a final concentration of 1 mg/mL.
-
Store the stock solution in an amber vial at -20°C or as recommended by the supplier.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Perform a 1:100 dilution of the 1 mg/mL stock solution with methanol to obtain a 10 µg/mL intermediate stock solution.
-
-
Working Solutions:
-
Perform serial dilutions of the intermediate stock solution with methanol to prepare a range of working solutions. The table below provides an example dilution scheme.
-
| Target Working Solution Conc. (ng/mL) | Volume of 10 µg/mL Stock (µL) | Final Volume with Methanol (mL) |
| 1000 | 100 | 1 |
| 500 | 50 | 1 |
| 250 | 25 | 1 |
| 100 | 10 | 1 |
| 50 | 5 | 1 |
Protocol 2: Experiment to Determine Optimal this compound Concentration
This experiment is designed to identify the this compound concentration that provides the best linearity and precision for the primaquine calibration curve.
Materials:
-
Blank biological matrix (e.g., human plasma, urine)
-
Primaquine reference standard stock solution
-
This compound working solutions (from Protocol 1)
-
Sample preparation reagents (e.g., acetonitrile (B52724) for protein precipitation)
-
LC-MS/MS system
Methodology:
-
Prepare Primaquine Calibration Standards:
-
Prepare a series of primaquine calibration standards in the blank biological matrix, covering the expected analytical range (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Spike with Internal Standard:
-
For each concentration of the primaquine calibration standards, create separate sets of samples.
-
Spike each set with a different concentration of the this compound working solution (e.g., 50, 100, 250, 500 ng/mL). Ensure the volume of the IS added is consistent and small relative to the sample volume to avoid significant dilution.
-
-
Sample Preparation:
-
Process all samples using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples on the LC-MS/MS system.
-
-
Data Analysis:
-
For each this compound concentration tested:
-
Plot the peak area ratio (Primaquine peak area / this compound peak area) against the nominal primaquine concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
-
-
Monitor the absolute peak area of this compound across all calibration standards.
-
The optimal concentration will yield a calibration curve with the best linearity (r² > 0.99) and the most consistent this compound peak area across the entire concentration range.
-
Data Presentation
The following tables summarize typical validation data from a UHPLC-MS/MS method for primaquine analysis, which can serve as a benchmark for your experiments.
Table 1: Example Method Validation Parameters for Primaquine Analysis
| Parameter | Matrix | Result |
| Linearity Range | Plasma & Urine | 25 - 1500 ng/mL[1] |
| Correlation Coefficient (r²) | Plasma & Urine | ≥ 0.99[1] |
| Internal Standard Concentration | Plasma & Urine | 100 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | Plasma & Urine | 25 ng/mL[1] |
Table 2: Example Recovery and Matrix Effect Data
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Primaquine | Plasma | 78 - 95 | 100 - 116 |
| Primaquine | Urine | 102 - 112 | 87 - 89 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent IS Peak Area Across Samples | - Inaccurate/inconsistent pipetting of the IS solution.- IS instability in the sample or autosampler.- Variable ion suppression/enhancement not fully compensated for. | - Use a calibrated positive displacement pipette for adding the IS.- Add the IS to all samples at the beginning of the sample preparation process.- Prepare fresh IS working solutions daily.- Investigate the stability of this compound in the matrix under your experimental conditions.- Optimize chromatographic conditions to separate this compound from interfering matrix components. |
| Low IS Signal Intensity | - IS concentration is too low.- Significant ion suppression.- Poor ionization efficiency.- Degradation of the IS. | - Increase the IS concentration.- Optimize sample preparation to better remove matrix components.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).- Check the purity and integrity of the this compound reference standard. |
| High IS Signal Intensity (Detector Saturation) | - IS concentration is too high. | - Decrease the IS concentration. |
| IS Signal Detected in Blank Samples | - Contamination of the blank matrix.- Carryover from previous injections.- The this compound standard is contaminated with unlabeled primaquine. | - Source a new lot of blank matrix.- Optimize the autosampler wash procedure.- Assess the purity of the this compound standard. |
| Different Retention Times for Primaquine and this compound | - This is a known phenomenon with some deuterated standards (isotopic effect), though usually minor. | - If the shift is small and consistent, it may be acceptable. - Optimize chromatographic conditions (e.g., mobile phase composition, gradient, temperature) to minimize the retention time difference. |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
Technical Support Center: Matrix Effects on Primaquine-13CD3 Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Primaquine using a Primaquine-13CD3 internal standard, particularly focusing on matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Primaquine quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, blood, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of the quantification.[2] When analyzing Primaquine in biological fluids, endogenous components like phospholipids, salts, and proteins can cause these effects.[1]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate matrix effects?
A2: A SIL-IS is the ideal tool to compensate for matrix effects.[1] Since this compound is chemically identical to Primaquine, it co-elutes and is affected by the same matrix interferences in the same way. By calculating the peak area ratio of the analyte to the internal standard, variability caused by ion suppression or enhancement can be normalized, leading to more accurate and precise results.[3]
Q3: What are the acceptable limits for matrix effects in a validated bioanalytical method?
A3: According to regulatory guidelines, the matrix effect should be assessed to ensure it does not compromise the integrity of the results.[4] A common acceptance criterion is that the matrix factor (the ratio of the analyte response in the presence of matrix to the response in a neat solution) should be between 0.8 and 1.2 (or 80% to 120%) for the analyte and the internal standard.[4]
Troubleshooting Guides
Issue 1: Low or No Signal for Both Primaquine and this compound
This issue often points to a problem that affects both the analyte and the internal standard equally, such as a systematic error in sample preparation or an instrument malfunction.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Recovery | Review and optimize the sample preparation protocol (see Experimental Protocols section). Ensure the pH of the sample is appropriate for the chosen extraction method (LLE, SPE).[5] |
| Instrumental Issues | Check for leaks in the LC system. Ensure the divert valve is programmed correctly and the flow is directed to the mass spectrometer. Verify that the ion source is clean and that parameters (e.g., temperature, gas flows) are optimal.[6] |
| Clogged System | A clog in the tubing or column can lead to a drop in pressure and no signal. Systematically remove and check components to isolate the clog.[6] |
Issue 2: High Variability in the this compound Internal Standard (IS) Signal
Inconsistent IS response across an analytical run can undermine the reliability of the quantification, even if the calibration curve looks acceptable.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the IS into all samples and standards. Thoroughly vortex each sample after adding the IS to ensure complete mixing. |
| Variable Matrix Effects | Matrix components can vary between different lots of biological fluid or even between individual patient samples, leading to differential ion suppression of the IS.[7] Evaluate matrix effects across at least six different lots of the matrix. |
| Instrument Drift | The instrument's sensitivity may drift over a long analytical run. Allow for adequate system equilibration time before starting the run. Regularly clean the ion source to prevent contamination buildup.[7] |
Issue 3: Poor Linearity of the Calibration Curve (r² < 0.99)
A non-linear calibration curve, even when using a SIL-IS, suggests that the analyte and IS are not responding proportionally across the concentration range.
| Possible Cause | Suggested Solution |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Dilute the upper limit of quantification (ULOQ) standard to see if linearity improves at lower concentrations. |
| Ion Suppression of the IS by High Analyte Concentration | At very high concentrations, the analyte itself can suppress the ionization of the co-eluting internal standard.[8] Ensure the concentration of the IS is appropriate and consider reducing the ULOQ if this is a persistent issue. |
| Inappropriate Regression Model | While a linear, 1/x or 1/x² weighted regression is common, some assays may exhibit non-linear behavior that is better described by a quadratic model. Evaluate different regression models to find the best fit for your data. |
Issue 4: Chromatographic Shift Between Primaquine and this compound
While SIL-IS are designed to co-elute with the analyte, a slight difference in retention time can sometimes occur, particularly with deuterated standards.
| Possible Cause | Suggested Solution |
| Isotope Effect | The substitution of hydrogen with deuterium (B1214612) (in a D3-labeled standard) can sometimes lead to a small chromatographic shift.[9] If this shift places the analyte and IS in different regions of ion suppression, it can compromise the correction. |
| Mitigation | While a ¹³C-labeled standard is less prone to this effect, if using a deuterated standard, ensure the chromatographic peak shape is symmetrical and that the degree of matrix effect is consistent across the entire peak width. Improving the sample cleanup can also create a wider region free of ion suppression, making a small shift less impactful. |
Quantitative Data Summary
The following table summarizes matrix effect and recovery data for Primaquine from a validated UHPLC-MS/MS method.[4]
| Analyte | Matrix | Quality Control Level | Matrix Effect (%) (Mean ± SD) | Recovery (%) (Mean ± SD) |
| Primaquine | Human Plasma | Low (LQC) | 100 ± 5.2 | 78 ± 4.1 |
| Medium (MQC) | 108 ± 6.1 | 85 ± 5.3 | ||
| High (HQC) | 116 ± 7.9 | 95 ± 6.8 | ||
| Primaquine | Human Urine | Low (LQC) | 87 ± 4.5 | 102 ± 8.7 |
| Medium (MQC) | 89 ± 5.1 | 108 ± 9.2 | ||
| High (HQC) | 87 ± 6.3 | 112 ± 10.1 |
Data adapted from a study where matrix effects were considered absent as values fell within the 80-120% acceptance criteria.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is based on a method for the simultaneous quantification of Primaquine and its metabolites.
-
Sample Preparation: Aliquot 100 µL of plasma into a 96-well plate.
-
Protein Precipitation: Add 300 µL of a precipitation solution (1% formic acid in acetonitrile) containing the this compound internal standard.
-
Mixing and Centrifugation: Mix for 2 minutes at 1000 rpm and then centrifuge at 1100g for 5 minutes.
-
SPE Loading: Load 200 µL of the supernatant onto a phospholipid removal SPE plate.
-
Elution: The eluent is collected and diluted with 200 µL of a dilution solution (methanol and 20 mM ammonium (B1175870) formate, 75:25, v/v).
-
Final Preparation: Mix the elution plate for 2 minutes at 900 rpm and centrifuge at 1100g for 2 minutes before injecting into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is adapted from a method for the determination of Primaquine in human whole blood.[5]
-
Sample Preparation: To a suitable volume of whole blood, add the this compound internal standard.
-
Basification: Add 500 µL of 1 M sodium hydroxide (B78521) and vortex.
-
Extraction: Add 1.5 mL of an extraction solvent mixture (hexane and tert-butyl methyl ether, 1:1, v/v) and vortex thoroughly.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: A typical experimental workflow for Primaquine quantification.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Technical Support Center: Primaquine-13CD3 Stability in Biological Matrices
Welcome to the technical support center for Primaquine-13CD3. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and accurate quantification of this compound in various biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your bioanalytical assays.
Since this compound is a stable isotope-labeled internal standard, its chemical stability is expected to be comparable to that of unlabeled primaquine (B1584692). The data and recommendations provided herein are based on studies of primaquine and are directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to establish the stability of this compound in biological matrices?
A1: As a stable isotope-labeled internal standard (SIL-IS), this compound is used for the accurate quantification of primaquine. The fundamental assumption is that the analyte and the internal standard behave identically during sample collection, processing, storage, and analysis. If this compound is unstable and degrades, the analyte-to-internal standard peak area ratio will be altered, leading to inaccurate and unreliable quantification of primaquine. Therefore, establishing its stability under various experimental conditions is a critical component of bioanalytical method validation as per regulatory guidelines.
Q2: What are the key factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Exposure to ambient temperatures for extended periods can lead to degradation.
-
Enzymatic Activity: Biological matrices contain enzymes, such as Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs), that can metabolize primaquine.[1]
-
pH: Changes in pH can affect the chemical stability of the molecule.
-
Light Exposure: Primaquine is known to be light-sensitive, and exposure can lead to degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the analyte.
Q3: What are the major metabolites of primaquine that I should be aware of during analysis?
A3: Primaquine is extensively metabolized in the body. The major metabolite in plasma is carboxyprimaquine, formed through oxidative deamination by MAO-A.[1][2] Another significant metabolic pathway involves CYP enzymes, primarily CYP2D6, which produce hydroxylated metabolites.[2] These can be further converted to reactive quinone species like primaquine-5,6-orthoquinone.[2][3] While this compound itself is not metabolized, understanding the metabolic fate of the unlabeled drug is important to avoid potential isobaric interference in mass spectrometric analyses.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: Based on stability studies of primaquine, it is recommended to store plasma and urine samples at -80°C for long-term storage to minimize degradation.[4] For short-term storage during sample processing, it is advisable to keep samples on ice or at refrigerated temperatures (2-8°C) and minimize the time at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample collection/handling: Prolonged exposure to room temperature. | Process blood samples immediately after collection (centrifuge to obtain plasma) and freeze at -80°C. Keep urine samples refrigerated or on ice during collection and freeze as soon as possible. |
| Inefficient extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal. | Optimize the extraction procedure. For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol). For liquid-liquid extraction, evaluate different organic solvents and pH conditions. | |
| High variability in this compound signal between replicates | Inconsistent sample processing: Variations in incubation times, temperatures, or reagent volumes. | Ensure consistent and standardized sample handling procedures for all samples. Use calibrated pipettes and automated liquid handlers where possible. |
| Freeze-thaw instability: Multiple freeze-thaw cycles leading to degradation. | Aliquot samples into smaller volumes after the first thaw to avoid repeated freeze-thaw cycles of the entire sample. | |
| Interference peaks observed at the retention time of this compound | Metabolite interference: A metabolite of a co-administered drug or an endogenous compound may have a similar mass-to-charge ratio. | Optimize chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation of this compound from interfering peaks. |
| Contamination: Contamination from lab equipment or reagents. | Use clean glassware and high-purity solvents. Include blank matrix samples in each analytical run to check for contamination. | |
| Gradual decrease in this compound concentration in QC samples over a long-term stability study | Long-term degradation: The storage temperature may not be low enough to prevent slow degradation over time. | Ensure samples are consistently stored at -80°C. If degradation is still observed, a shorter storage period may need to be defined. |
| Instability of stock solutions: The stock solution of this compound may be degrading. | Prepare fresh stock solutions and re-evaluate their stability. Store stock solutions at -20°C or -80°C in small aliquots. |
Quantitative Stability Data
The following tables summarize the stability of primaquine in various biological matrices under different conditions. As this compound is chemically analogous to primaquine, these data serve as a strong indicator of its stability profile.
Table 1: Stability of Primaquine in Dog Plasma
| Stability Test | Storage Condition | Duration | Concentration Tested | Mean Recovery (%) |
| Short-Term (Bench-Top) | Room Temperature | 7 hours | Low, Medium, High QC | Within ±15% of nominal |
| Long-Term | -20°C | 60 days | Low, Medium, High QC | Within ±15% of nominal |
| Freeze-Thaw | 3 cycles (-20°C to RT) | 3 days | Low, Medium, High QC | Within ±15% of nominal |
Data adapted from a study on the stability of unlabeled primaquine.
Table 2: Stability of Primaquine and its Metabolite in Human Plasma and Urine
| Analyte | Matrix | Storage Condition | Duration | Stability |
| Primaquine | Plasma & Urine | -80°C | 7 days | Stable |
| 5,6-orthoquinone primaquine | Plasma & Urine | -80°C | 7 days | Stable |
Data suggests that samples should be analyzed within 7 days of storage at -80°C.[4]
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a fresh batch of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze the aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically three).
-
After the final thaw, process and analyze the samples along with a freshly prepared set of calibration standards and QCs.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To assess the stability of this compound in a biological matrix at room temperature, simulating sample handling and preparation time.
Methodology:
-
Prepare low and high concentration QC samples in the desired biological matrix.
-
Place the QC samples on a laboratory bench at room temperature (approximately 22-25°C).
-
At specified time points (e.g., 4, 8, and 24 hours), process the samples for analysis.
-
Analyze the samples against a freshly prepared calibration curve and compare the measured concentrations to the nominal values.
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Protocol 3: Long-Term Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.
Methodology:
-
Prepare a set of low and high QC samples in the biological matrix.
-
Store these samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples.
-
Allow the samples to thaw completely and process them for analysis alongside freshly prepared calibration standards and QCs.
-
Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Metabolic pathways of primaquine in biological systems.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Primaquine-13CD3
Welcome to the technical support center for minimizing ion suppression when using Primaquine-13CD3 as an internal standard in LC-MS/MS analyses. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible quantification of Primaquine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Primaquine?
A1: Ion suppression is a matrix effect phenomenon that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte, such as Primaquine, caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[4][5]
Q2: How does using this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Primaquine. Since it has nearly identical physicochemical properties to Primaquine, it co-elutes and experiences the same degree of ion suppression.[4][6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[2][6]
Q3: I am observing low signal intensity for both Primaquine and this compound. What is the likely cause?
A3: A concurrent low signal for both the analyte and the SIL-IS strongly suggests significant ion suppression. This is often due to high concentrations of interfering substances from the sample matrix that were not adequately removed during sample preparation.[1][5] Common sources of these interferences in biological samples include phospholipids, salts, and proteins.[1][7]
Q4: My analyte-to-internal standard (Primaquine/Primaquine-13CD3) ratio is inconsistent across different samples. What could be the issue?
A4: Inconsistent analyte-to-IS ratios indicate that the ion suppression is variable between samples and is not being uniformly corrected by this compound.[5] This can happen if there are significant differences in the matrix composition of individual samples or if the sample preparation process is not consistent.[5] It is also possible, though less likely with a 13C and D-labeled standard, that chromatographic separation of the analyte and IS is occurring, causing them to be affected differently by co-eluting interferences.[8][9]
Q5: Can the choice of sample preparation technique influence the degree of ion suppression?
A5: Absolutely. The choice and execution of the sample preparation method are critical for minimizing ion suppression. More rigorous techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components compared to simpler methods like protein precipitation.[2][3]
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate ion suppression issues in your Primaquine analysis.
Problem 1: Low signal intensity for both Primaquine and this compound.
-
Possible Cause: Inadequate removal of matrix components.
-
Solution:
-
Optimize Sample Preparation: Switch from protein precipitation to a more selective method like SPE or LLE. Develop a robust SPE protocol by carefully selecting the sorbent, wash, and elution solvents.
-
Sample Dilution: If the Primaquine concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3][6]
-
Chromatographic Separation: Modify the LC method to better separate Primaquine from the regions where ion suppression is most pronounced (typically at the beginning and end of the chromatogram).[4]
-
Problem 2: High variability in the Primaquine/Primaquine-13CD3 ratio.
-
Possible Cause: Inconsistent sample cleanup or differential ion suppression.
-
Solution:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples, including calibrators and quality controls.[10]
-
Matrix-Matched Calibrants: Prepare calibration standards and QCs in the same biological matrix as the study samples to mimic the matrix effects.[2][6]
-
Evaluate Co-elution: Confirm that Primaquine and this compound are co-eluting perfectly. While 13C and D labeling provides standards that are very similar to the analyte, slight chromatographic shifts can sometimes occur, particularly with deuterium (B1214612) labeling.[9]
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to visualize the regions in the chromatogram where ion suppression occurs.
-
Setup: A 'T' connector is used to introduce a constant flow of a standard solution of Primaquine and this compound into the eluent stream from the LC column, just before it enters the mass spectrometer's ion source.[10]
-
Infusion: A syringe pump delivers the Primaquine/Primaquine-13CD3 solution at a low, constant flow rate (e.g., 10-20 µL/min).[6]
-
Analysis: A blank matrix sample (e.g., extracted plasma with no analyte or IS) is injected onto the LC column.
-
Data Interpretation: A stable signal (a raised baseline) is expected from the infused standards. Any dips or decreases in this baseline signal during the chromatographic run indicate regions of ion suppression caused by eluting matrix components.[10]
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment: To a 1 mL plasma sample, add the this compound internal standard solution.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric cation exchange sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Primaquine and this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[6]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte | Matrix Factor (MF) | Relative Standard Deviation (RSD) of MF (%) |
| Protein Precipitation | Primaquine | 0.65 | 15.2 |
| Liquid-Liquid Extraction | Primaquine | 0.88 | 8.5 |
| Solid-Phase Extraction | Primaquine | 0.95 | 4.1 |
Note: The Matrix Factor is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution. A value less than 1 indicates ion suppression. Data is illustrative and based on typical outcomes.
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. waters.com [waters.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Managing Primaquine-13CD3 Carryover in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carryover of Primaquine-13CD3 in autosamplers during LC-MS/MS analysis.
I. Troubleshooting Guides
This section offers step-by-step protocols to identify and mitigate autosampler carryover of this compound.
Question 1: How do I confirm that the observed signal in my blank injection is due to carryover and not system contamination?
Answer:
To differentiate between carryover and system contamination, a strategic sequence of injections is required. Carryover will show a decreasing signal in sequential blank injections, while contamination will result in a consistent signal.
Experimental Protocol: Carryover vs. Contamination Check
-
Prepare Samples:
-
High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ).
-
Blank Solution: Use your initial mobile phase or the sample diluent.
-
-
Injection Sequence:
-
Inject the blank solution to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Inject at least three consecutive blank solutions.
-
-
Data Analysis:
-
Carryover: A peak corresponding to this compound is observed in the first blank injection after the ULOQ standard, with the peak area decreasing in subsequent blank injections.
-
Contamination: A consistent peak area for this compound is observed across all blank injections. This may indicate contaminated mobile phase, solvent lines, or other system components.
-
Question 2: What is a systematic approach to identify the source of this compound carryover within the LC-MS/MS system?
Answer:
A systematic approach involving the sequential removal and inspection of components is the most effective way to pinpoint the source of carryover.
Experimental Protocol: Systematic Source Identification
-
Initial Carryover Confirmation: Perform the injection sequence described in Question 1 to confirm carryover is occurring.
-
Isolate the Column:
-
Remove the analytical column from the system.
-
Replace the column with a zero-dead-volume union.
-
Repeat the injection sequence (ULOQ standard followed by blanks).
-
Interpretation:
-
If carryover is significantly reduced or eliminated, the column is a primary contributor.
-
If carryover persists, the issue is likely within the autosampler (injection needle, sample loop, valve).
-
-
-
Inspect Autosampler Components:
-
If the autosampler is identified as the likely source, inspect the following components for wear, damage, or contamination:
-
Injection needle and needle seat
-
Sample loop
-
Rotor seal and stator in the injection valve
-
-
Question 3: What are effective cleaning protocols to eliminate this compound carryover from the autosampler?
Answer:
Due to its physicochemical properties (see FAQ section), this compound, a basic and moderately hydrophobic compound, requires a specific cleaning strategy. The goal is to use a wash solvent that can effectively solubilize and remove the analyte from all surfaces it contacts.
Experimental Protocol: Optimized Needle and System Wash
-
Strong Needle Wash Solution: Prepare a robust wash solution. A multi-component solvent mixture is often most effective. A good starting point, based on the properties of Primaquine, would be an acidic, high-organic wash.
-
Recommended Wash Solvent: A mixture of Acetonitrile:Isopropanol:Water:Formic Acid (e.g., 45:45:9:1 v/v/v/v). The organic solvents address hydrophobic interactions, while the acid helps to neutralize the basic sites on Primaquine, increasing its solubility.
-
-
Autosampler Wash Method Optimization:
-
Increase Wash Volume: Use a larger volume for the needle wash (e.g., 500-1000 µL).
-
Multiple Wash Cycles: Program the autosampler to perform multiple wash cycles before and after each injection.
-
Dual-Solvent Wash: If your system allows, use a sequence of washes. For example, first wash with the strong acidic organic mix, followed by a wash with the initial mobile phase to re-equilibrate the needle.
-
-
System Flushing: If carryover persists after optimizing the needle wash, flush the entire sample flow path (sample loop, injection valve) with the strong wash solution.
II. Frequently Asked Questions (FAQs)
Question 1: Why is this compound prone to carryover in autosamplers?
Answer:
The susceptibility of this compound to carryover is due to its physicochemical properties. As a basic and moderately hydrophobic compound, it can interact with various surfaces within the autosampler and LC system through multiple mechanisms:
-
Ionic Interactions: Primaquine has a high pKa (strongest basic pKa of 10.2), meaning it is protonated and carries a positive charge in typical reversed-phase mobile phases (which are often acidic).[1] This positive charge can lead to strong ionic interactions with negatively charged sites on surfaces, such as residual silanols on glass vials and silica-based column packing materials.
-
Hydrophobic Interactions: With a LogP of approximately 2.1 to 2.76, Primaquine is moderately lipophilic (hydrophobic).[1][2] This property can cause it to adsorb to non-polar surfaces within the autosampler, such as PEEK tubing, rotor seals, and the injection needle.
These interactions can lead to the retention of this compound molecules in the system, which are then released in subsequent injections, causing carryover.
Question 2: What are the best practices to prevent this compound carryover before it becomes an issue?
Answer:
Proactive measures can significantly reduce the likelihood of encountering carryover issues:
-
Optimized Wash Methods: Always use a robust needle wash protocol, especially when analyzing high-concentration samples. A wash solvent that is stronger than the mobile phase is recommended.
-
Sample Diluent: Where possible, dissolve samples in a diluent that is the same or weaker than the initial mobile phase to ensure good peak shape and minimize precipitation in the sample loop.
-
Injection Order: When running samples with a wide range of concentrations, analyze them in order of increasing concentration where possible. Follow high-concentration samples with a blank injection.
-
Material Selection: Use high-quality, deactivated glass vials or polypropylene (B1209903) vials to minimize adsorption to sample containers.
-
Regular Maintenance: Perform regular preventive maintenance on your autosampler, including cleaning and replacing the needle, needle seat, and rotor seal as needed.
Question 3: Can the analytical column contribute to this compound carryover?
Answer:
Yes, the analytical column can be a significant source of carryover.[3][4] The stationary phase, particularly traditional C18 columns, can have active sites (residual silanols) that strongly interact with basic compounds like Primaquine. The column frits can also trap analyte. If you suspect column-related carryover, consider the following:
-
Column Flushing: After a sequence of samples, flush the column with a strong organic solvent (e.g., 100% Acetonitrile or Isopropanol).
-
Gradient Optimization: Ensure your gradient program includes a high-organic wash at the end of each run to elute strongly retained compounds. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[3][4]
-
Column Choice: Consider using a column with a stationary phase designed for basic compounds, such as one with end-capping or a hybrid particle technology, to reduce secondary interactions.
Data Presentation
The following table summarizes quantitative data on the reduction of carryover for basic drugs with physicochemical properties similar to Primaquine, using different autosampler wash strategies. While specific data for this compound is not available in the literature, these compounds serve as relevant examples.
Table 1: Carryover Reduction for Basic Compounds Using Different Wash Solvents
| Compound | pKa | cLogP | Initial Wash Solvent | Final Wash Solvent | Carryover (% of LLOQ) | Reference |
| Desipramine | 10.0 | 3.90 | 95% Water / 5% Acetonitrile | 25% Acetonitrile / 25% Isopropanol / 25% Acetone / 25% Water + 0.2% Formic Acid | < 20% | (Gao et al., 2014) |
| Propranolol | 9.5 | 2.58 | 95% Water / 5% Acetonitrile | 25% Acetonitrile / 25% Isopropanol / 25% Acetone / 25% Water + 0.2% Formic Acid | < 20% | (Gao et al., 2014) |
Data adapted from a study evaluating a universal LC-MS method for minimized carryover. The study utilized a diverse set of drugs and optimized wash conditions to reduce carryover to below 20% of the Lower Limit of Quantification (LLOQ).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting this compound carryover.
Caption: Troubleshooting workflow for this compound carryover.
References
- 1. researchgate.net [researchgate.net]
- 2. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. | Semantic Scholar [semanticscholar.org]
- 3. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Extraction Recovery for Primaquine-13CD3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Primaquine-13CD3. The information is designed to help optimize extraction recovery from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) internal standard for Primaquine. In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1][2] They are chemically and physically almost identical to the analyte of interest (Primaquine), ensuring they behave similarly during sample preparation, extraction, and analysis. This allows for the correction of variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Primaquine in biological samples.[1][3]
Q2: Which extraction method is best for this compound?
The optimal extraction method depends on the biological matrix, the required sensitivity, and the available equipment. The three most common methods are Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation: This is a simple and rapid method, often used for plasma and urine samples.[4] It involves adding a solvent like acetonitrile (B52724) to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases. It can provide cleaner extracts than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can yield very clean extracts and allows for analyte concentration. It is often preferred for complex matrices or when high sensitivity is required.
Q3: What are the key factors that can affect the extraction recovery of this compound?
Several factors can influence the recovery of this compound:
-
pH of the sample: The extraction efficiency of Primaquine, a basic compound, is highly dependent on the pH of the aqueous sample. Adjusting the pH to an alkaline state ensures that Primaquine is in its non-ionized form, which is more soluble in organic extraction solvents.
-
Choice of organic solvent: The polarity and type of organic solvent used in LLE or for elution in SPE are critical for efficient extraction.
-
Sample matrix: The complexity of the biological matrix (e.g., plasma, whole blood, urine) can impact the extraction efficiency due to the presence of interfering substances.
-
Methodological parameters: For LLE, these include the solvent-to-sample volume ratio and mixing efficiency. For SPE, factors like sorbent type, conditioning, wash, and elution steps are crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.
Low Extraction Recovery
Problem: The recovery of this compound is consistently low.
Possible Causes & Solutions:
-
Suboptimal pH:
-
Diagnosis: The pH of the aqueous sample may not be optimal for extracting the basic Primaquine molecule.
-
Solution: Ensure the sample is basified (e.g., using ammonium (B1175870) hydroxide) before extraction to convert Primaquine to its free base form, which is more soluble in organic solvents.
-
-
Inefficient Extraction Solvent (LLE):
-
Diagnosis: The chosen organic solvent may not be effective at partitioning Primaquine from the aqueous matrix.
-
Solution: Experiment with different solvents or solvent mixtures. A common choice for Primaquine is a mixture of hexane (B92381) and tert-butyl methyl ether.
-
-
Breakthrough during SPE:
-
Diagnosis: The analyte may be passing through the SPE cartridge during the loading or washing steps.
-
Solution:
-
Check Sample Loading Conditions: Ensure the sample is loaded at a slow and consistent flow rate.
-
Evaluate Wash Solvent: The wash solvent might be too strong, causing premature elution of the analyte. Use a weaker solvent for the wash step.
-
Verify Sorbent Choice: Confirm that the SPE sorbent chemistry is appropriate for retaining Primaquine. A polymeric cation-exchange sorbent is often effective.
-
-
-
Incomplete Elution from SPE Cartridge:
-
Diagnosis: The elution solvent may not be strong enough to desorb this compound from the sorbent.
-
Solution: Use a stronger elution solvent. For a cation-exchange sorbent, an elution solvent containing a small percentage of a basic modifier like ammonium hydroxide (B78521) in an organic solvent is typically effective.
-
High Variability in Recovery
Problem: The extraction recovery of this compound is inconsistent between samples.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Diagnosis: Variations in pH adjustment, vortexing time, or centrifugation speed can lead to inconsistent results.
-
Solution: Standardize all sample preparation steps. Use a calibrated pH meter and ensure consistent mixing and centrifugation conditions for all samples.
-
-
Matrix Effects:
-
Diagnosis: Components in the biological matrix can interfere with the extraction process or the analytical detection. The use of a stable isotope-labeled internal standard like this compound should compensate for this, but significant matrix effects can still cause issues.
-
Solution:
-
Improve Sample Cleanup: If using protein precipitation, consider a subsequent clean-up step like phospholipid removal SPE.
-
Optimize Chromatography: Ensure that the chromatographic method separates Primaquine from co-eluting matrix components.
-
-
Data on Extraction Recovery
The following tables summarize reported recovery data for Primaquine using different extraction methods. Since this compound is a stable isotope-labeled internal standard, its recovery is expected to be very similar to that of unlabeled Primaquine.
Table 1: Protein Precipitation
| Biological Matrix | Precipitating Solvent | Average Recovery (%) | Reference |
| Human Plasma | Acetonitrile | 78 - 95 | |
| Human Urine | Acetonitrile | 102 - 112 | |
| Human Plasma | Acetonitrile with 1% Formic Acid | 70 - 80 |
Table 2: Liquid-Liquid Extraction (LLE)
| Biological Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Human Urine | Not Specified | 90.1 - 112.9 | |
| Rabbit Plasma | Not Specified | 89 |
Table 3: Solid-Phase Extraction (SPE)
| Biological Matrix | Sorbent Type | Average Recovery (%) | Reference |
| Human Plasma | Not Specified | > 85 | |
| Spiked Human Plasma | Not Specified | 88 | |
| Spiked Mouse Plasma | Not Specified | 89 |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is adapted from a method for the analysis of Primaquine and its metabolites in human plasma.
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Protein Precipitation: Add 300 µL of acetonitrile.
-
Mixing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for concentration purposes.
-
Analysis: The sample is ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Urine
This is a general protocol for SPE of Primaquine from biological fluids and can be adapted based on the specific sorbent and matrix.
-
Sample Pre-treatment: Dilute the sample (e.g., 1:1 with an appropriate buffer) and add the this compound internal standard. Adjust the pH to be alkaline.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves passing an organic solvent (e.g., methanol) followed by an aqueous buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove any unbound matrix components.
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent (e.g., a mixture of an organic solvent and a pH modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: The sample is ready for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Primaquine-13CD3 interference with co-administered drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Primaquine-13CD3 in their experiments. The focus is on potential interference from co-administered drugs, covering both pharmacokinetic interactions and analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of primaquine (B1584692). The "13C" and "D" (deuterium) atoms are incorporated into the methoxy (B1213986) and methyl groups, respectively. This labeling gives it a distinct mass from the unlabeled drug, making it an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). Using an isotopically labeled internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability and improving accuracy.[1]
Q2: How is primaquine metabolized, and how can this affect my experiments?
A2: Primaquine is a prodrug that requires metabolic activation to exert its antimalarial effects. The primary metabolic pathways are:
-
Activation by CYP2D6: The cytochrome P450 enzyme CYP2D6 hydroxylates primaquine to form active metabolites, such as 5-hydroxyprimaquine, which are crucial for its therapeutic activity.[2][3][4] Genetic variations (polymorphisms) in the CYP2D6 gene can lead to poor, intermediate, or extensive metabolizer phenotypes, significantly impacting the drug's efficacy.[2][4]
-
Inactivation by MAO-A: Monoamine oxidase A (MAO-A) converts primaquine to carboxyprimaquine, the main, but inactive, plasma metabolite.[3][5]
Understanding these pathways is critical because co-administered drugs that inhibit or induce these enzymes can alter the concentration of this compound and its metabolites, affecting experimental outcomes.
Q3: Can co-administered drugs affect the efficacy of primaquine?
A3: Yes. Co-administration of drugs that are potent inhibitors of CYP2D6 can reduce the formation of active primaquine metabolites, potentially leading to treatment failure.[6] Conversely, drugs that induce CYP2D6 could potentially increase the formation of active metabolites. It's important to be aware of the CYP2D6 inhibition potential of any co-administered compounds in your experimental design.
Q4: Are there any drugs that are contraindicated for co-administration with primaquine?
A4: Yes. Quinacrine is contraindicated as it appears to potentiate the toxicity of 8-aminoquinolines like primaquine.[7] Additionally, co-administration with other potentially hemolytic drugs or agents that induce methemoglobinemia should be avoided due to the risk of increased toxicity.[6][7]
Troubleshooting Guide
Problem 1: Unexpectedly low levels of hydroxylated this compound metabolites in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| CYP2D6 Inhibition | Verify if any co-administered compounds are known inhibitors of CYP2D6.[6] If so, consider running the assay without the potential inhibitor to confirm its effect. |
| Poor Metabolizer System | If using human liver microsomes or hepatocytes, ensure the donor has a normal/extensive CYP2D6 metabolizer status.[2] |
| Incorrect Assay Conditions | Ensure the incubation conditions (e.g., cofactor concentrations, pH, temperature) are optimal for CYP450 activity. |
Problem 2: this compound concentrations are higher than expected in a pharmacokinetic study with a co-administered drug.
| Possible Cause | Troubleshooting Step |
| Inhibition of Metabolism | The co-administered drug may be inhibiting CYP2D6 or other metabolic pathways. Chloroquine (B1663885), for example, has been shown to increase primaquine plasma concentrations.[8] |
| Transporter-Mediated Interaction | The co-administered drug could be inhibiting transporters involved in primaquine's distribution or clearance.[9] |
| Analytical Interference | A metabolite of the co-administered drug might be isobaric (having the same mass) with this compound, leading to an artificially high signal. Ensure your LC-MS/MS method has sufficient chromatographic separation.[10] |
Problem 3: High variability in this compound measurements across samples.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Co-eluting substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer.[11][12] Optimize sample preparation (e.g., using solid-phase extraction) to remove interfering components. |
| Isotopic Interference | In rare cases, naturally occurring isotopes of a co-administered drug or its metabolites could contribute to the signal of the internal standard, especially at high concentrations.[13] |
| Inconsistent Sample Handling | Ensure consistent sample collection, processing, and storage procedures to minimize variability. |
Quantitative Data on Drug-Drug Interactions
The following tables summarize the pharmacokinetic interactions observed when primaquine is co-administered with other drugs.
Table 1: Effect of Co-administered Antimalarials on Primaquine Pharmacokinetics
| Co-administered Drug | Change in Primaquine Cmax | Change in Primaquine AUC | Reference |
| Chloroquine | 63% increase | 24% increase | [14] |
| Pyronaridine/Artesunate | 30% increase | 15% increase | [15] |
| Dihydroartemisinin (B1670584)/Piperaquine | 24.0% decrease in Volume of Distribution | Not specified | [16] |
Table 2: Effect of Primaquine on Co-administered Drugs
| Co-administered Drug | Change in Co-administered Drug's Pharmacokinetics | Reference |
| Chloroquine | No significant effect on chloroquine or desethylchloroquine (B194037) pharmacokinetics | [14] |
| Pyronaridine/Artesunate | No clinically relevant alterations to pyronaridine, artesunate, or dihydroartemisinin exposures | [15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP2D6-Mediated Metabolism of this compound
This protocol outlines a general procedure to assess the metabolism of this compound using human liver microsomes and to test for inhibition by a co-administered drug.
Materials:
-
This compound
-
Human Liver Microsomes (from a donor with known extensive CYP2D6 metabolizer status)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor compound
-
Acetonitrile (B52724) (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare reaction mixtures: In microcentrifuge tubes, combine phosphate buffer, human liver microsomes, and this compound at the desired concentration. For inhibition experiments, add the test inhibitor at various concentrations. Include a control group without the inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Quench reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein precipitation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining this compound and the formation of its hydroxylated metabolites.
Protocol 2: LC-MS/MS Analysis of this compound and Metabolites in Plasma
This protocol provides a general method for the extraction and quantification of this compound from plasma samples.
Materials:
-
Plasma samples containing this compound
-
Unlabeled primaquine (as an internal standard, if this compound is the analyte)
-
Acetonitrile
-
Formic acid
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its metabolites.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the analyte.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Metabolic pathways of primaquine activation and inactivation.
Caption: Workflow for an in vitro drug-drug interaction study.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What kind of substances interfere with mass spectrometry analysis? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism and Drug-Drug Interaction | Lonza [bioscience.lonza.com]
- 6. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 9. iris.who.int [iris.who.int]
- 10. myadlm.org [myadlm.org]
- 11. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bluthbio.com [bluthbio.com]
- 15. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Primaquine using Primaquine-¹³CD₃ as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of primaquine (B1584692) in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of bioanalytical methods for primaquine, with a focus on the use of the stable isotope-labeled (SIL) internal standard, Primaquine-¹³CD₃, against other alternatives.
The use of a SIL internal standard is widely considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is because a SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.
Performance Comparison of Internal Standards for Primaquine Bioanalysis
The following tables summarize the key performance parameters of different bioanalytical methods for the quantification of primaquine, comparing the use of Primaquine-¹³CD₃ (as represented by the closely related Primaquine-D₃) with a structural analog internal standard, 8-aminoquinoline.
Table 1: Method Performance using a Stable Isotope-Labeled Internal Standard (Primaquine-D₃)
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity | Calibration Range (ng/mL) | 0.571–260 | [1] |
| Correlation Coefficient (r²) | ≥ 0.0998 | [1] | |
| Accuracy | Intra-day (%) | 94.7 to 103 | [1] |
| Inter-day (%) | 94.7 to 103 | [1] | |
| Precision | Intra-day (%RSD) | < 10 | [1] |
| Inter-day (%RSD) | < 10 | ||
| Recovery | Absolute Recovery (%) | 70 - 80 | |
| Lower Limit of Quantification (LLOQ) | LLOQ (ng/mL) | 0.571 |
Table 2: Method Performance using a Structural Analog Internal Standard (8-Aminoquinoline)
| Validation Parameter | Performance Metric | Result | Reference |
| Linearity | Calibration Range (ng/mL) | 25–1500 | |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was demonstrated | ||
| Accuracy | Intra-day & Inter-day (%) | Within acceptance criteria | |
| Precision | Intra-day & Inter-day (%RSD) | Within acceptance criteria | |
| Recovery | Recovery (%) | 78 - 95 | |
| Lower Limit of Quantification (LLOQ) | LLOQ (ng/mL) | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: LC-MS/MS with Primaquine-D₃ Internal Standard
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Primaquine-D₃).
-
Precipitate proteins by adding 300 µL of 1% formic acid in acetonitrile (B52724).
-
Vortex and then centrifuge the samples.
-
Perform phospholipid removal solid-phase extraction on the supernatant.
-
Evaporate the eluate and reconstitute in the mobile phase for injection.
LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: Chiralcel OD-3R (150 mm × 4.6 mm; I.D. 3 μm) for enantiomeric separation or a reverse phase column like Hypersil Gold (100 mm × 4.6 mm; I.D. 3 µm) for racemic analysis.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile/methanol mixtures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Method 2: UHPLC-MS/MS with 8-Aminoquinoline Internal Standard
Sample Preparation:
-
To 190 μL of plasma or urine, add 10 μL of the internal standard (8-aminoquinoline).
-
Add 0.2 mL of acetonitrile for protein precipitation, vortex, and centrifuge at 10,000× g for 5 minutes.
-
For plasma, repeat the protein precipitation step on the supernatant.
-
Filter the final supernatant and inject it into the LC-MS system.
UHPLC-MS/MS Conditions:
-
UHPLC System: A suitable UHPLC system.
-
Column: A suitable UHPLC column to achieve rapid separation.
-
Mobile Phase: Not explicitly detailed, but typical for reversed-phase chromatography of such compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Detection: MRM in positive ion mode.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in bioanalytical method validation.
Caption: Workflow for bioanalytical method validation.
Caption: Role of the internal standard in mitigating variability.
References
A Head-to-Head Comparison: Primaquine-13CD3 vs. Deuterated Primaquine as Internal Standards for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the precise and accurate quantification of primaquine (B1584692) in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The gold standard for such quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard. This guide provides a comprehensive comparison of two types of SIL internal standards for primaquine: Primaquine-13CD3 and deuterated primaquine.
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery, and experience identical matrix effects. This ensures accurate compensation for variations during sample preparation and analysis. While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled standards are utilized, their physicochemical properties and, consequently, their performance can differ significantly.[1][2]
Executive Summary: The Superiority of ¹³C-Labeling
This compound, which incorporates both carbon-13 and deuterium atoms, is considered a superior internal standard compared to purely deuterated analogs (e.g., Primaquine-d3). The inclusion of the heavier ¹³C isotope provides greater stability and minimizes the "isotope effect" that can be observed with deuterated standards. This effect can lead to slight differences in retention time, which can compromise data accuracy, especially in complex biological matrices.[1][2]
Performance Comparison
| Feature | This compound (Expected Performance) | Deuterated Primaquine (Reported Performance) | Benefit Analysis |
| Chromatographic Co-elution | Identical to unlabeled primaquine. | Potential for a slight retention time shift.[1][5] | The larger mass difference in deuterated standards can sometimes lead to differential interactions with the stationary phase. Perfect co-elution, as expected with ¹³C-labeled standards, is crucial for accurate matrix effect compensation.[1][3] |
| Isotopic Stability | Chemically stable with no risk of isotope exchange.[1] | Prone to back-exchange of deuterium with hydrogen, especially if the label is on an exchangeable site.[1] | ¹³C standards offer superior stability, ensuring the integrity of the standard throughout the analytical process and preventing inaccurate quantification due to label loss.[1] |
| Matrix Effect Compensation | Excellent. | Generally good, but can be variable. | As they co-elute, ¹³C standards experience the same matrix effects as the analyte, providing more effective compensation. Any chromatographic shift in the deuterated standard can lead to it being in a slightly different matrix environment as it enters the mass spectrometer.[1] |
| Accuracy and Precision | Expected to be high, with accuracy within ±15% and precision (CV) ≤15%. | Reported accuracy and precision are within acceptable limits (typically within ±15% and ≤15% CV, respectively).[3][6] | While well-validated methods with deuterated standards can achieve acceptable accuracy and precision, the inherent properties of ¹³C-labeled standards provide a higher degree of confidence in the data, particularly for complex studies. |
| Cost | Typically more expensive due to more complex synthesis.[1][6] | Generally less expensive and more readily available.[1][6] | For routine analyses with established methods and minimal matrix effects, deuterated standards may be more cost-effective. However, for complex assays or when the highest accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.[1] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of primaquine in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. This protocol is based on methodologies described in the literature.[3][4][6]
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or deuterated primaquine).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Hypersil GOLD™ aQ C18, 100 x 2.1 mm, 1.9 µm) is typically used.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 95% B over 5 minutes) is used to elute the analytes.
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions (Example):
-
Primaquine: m/z 260.2 -> 175.1
-
This compound: m/z 264.2 -> 179.1
-
Deuterated Primaquine (d3): m/z 263.2 -> 178.1
-
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][8]
Visualizing the Workflow
The following diagram illustrates the logical flow of a typical bioanalytical experiment for primaquine quantification using a stable isotope-labeled internal standard.
A typical experimental workflow for the bioanalysis of primaquine.
Conclusion and Recommendation
For the bioanalysis of primaquine, this compound is the recommended internal standard. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring the most accurate and precise quantification by effectively compensating for variability during sample processing and analysis. While deuterated standards can be used to develop acceptable methods and are often more readily available and less expensive, researchers must be aware of their potential limitations, including chromatographic shifts and the possibility of deuterium exchange.[1][5] Careful and thorough validation is crucial when using deuterated standards to ensure that these potential issues do not compromise the accuracy of the results. For the most demanding applications and for developing the most robust and reliable quantitative assays, the investment in ¹³C-labeled standards is highly recommended.[1]
References
- 1. DSpace [iris.who.int]
- 2. Development and validation of a bioanalytical method by LC-MS/MS for the quantification of the LAFIS 10 - an antimalarial candidate - and its pharmacokinetics first evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of primaquine and its metabolite carboxyprimaquine in biological samples: enantiomeric separation, method validation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. latamjpharm.org [latamjpharm.org]
Cross-Validation of Analytical Methods for Primaquine Utilizing a Stable Isotope-Labeled Internal Standard
In the landscape of bioanalytical research and drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and reliability. This is particularly crucial for antimalarial drugs like Primaquine (B1584692), where accurate quantification in biological matrices directly impacts pharmacokinetic studies and clinical outcomes. The use of a stable isotope-labeled internal standard, such as Primaquine-¹³CD₃, is the gold standard for quantitative analysis using mass spectrometry, offering unparalleled precision by correcting for variability during sample preparation and analysis.
This guide provides an objective comparison of two prominent analytical techniques for the quantification of Primaquine: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The cross-validation of these methods is essential when data from different analytical techniques are compared or when a method is transferred between laboratories.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Primaquine quantification is often a trade-off between sensitivity, selectivity, and accessibility. While UHPLC-MS/MS is recognized for its superior sensitivity and specificity, HPLC-DAD presents a more accessible and cost-effective alternative for certain applications.
| Parameter | UHPLC-MS/MS | HPLC-DAD |
| Linearity Range | 25–1500 ng/mL[1] | 100-3000 nM (for PQ) |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL[1] | 100 nM (for PQ) |
| Accuracy (% Recovery) | Plasma: 78-95%[1] | 76.5%[2] |
| Precision (%RSD) | < 15%[1] | < 10%[3] |
| Internal Standard | Primaquine-¹³CD₃ (or similar stable isotope) | Not explicitly used in the compared study |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Run Time | < 2 minutes[1] | ~4 minutes[4] |
Experimental Protocols
Detailed methodologies are critical for the replication and cross-validation of analytical results. Below are representative protocols for both UHPLC-MS/MS and HPLC-DAD methods for Primaquine analysis.
UHPLC-MS/MS Method for Primaquine in Human Plasma
This method is adapted from a validated study for the rapid determination of Primaquine.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add a known concentration of Primaquine-¹³CD₃ internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject 1 µL into the UHPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Hypersil GOLD aQ C18 (100 x 2.1 mm, 1.9 µm)[1]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol:water (40:60, v/v) and 0.1% formic acid in acetonitrile (80:20 ratio)[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions:
-
Primaquine: m/z 260.2 -> 175.2
-
Primaquine-¹³CD₃: (Specific transition would be determined based on the exact mass)
-
-
Spray Voltage: 4.0 kV[1]
-
Vaporizer Temperature: 350 °C[1]
HPLC-DAD Method for Primaquine in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of Chloroquine and Primaquine.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add a suitable internal standard (if available) and an alkalinizing agent.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isopropanol).
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile, methanol, 1 M perchloric acid, and water[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 254 nm[4]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for Primaquine quantification, incorporating the use of Primaquine-¹³CD₃ as an internal standard.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of bioanalytical data. For the quantification of Primaquine, UHPLC-MS/MS with a stable isotope-labeled internal standard like Primaquine-¹³CD₃ offers the highest level of sensitivity and selectivity. While HPLC-DAD provides a viable alternative, its limitations in sensitivity and selectivity must be considered in the context of the study's objectives. The successful cross-validation between these methods, as outlined in the workflow, provides confidence in the interchangeability of the data and the overall integrity of the research findings.
References
- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of primaquine and its metabolite carboxyprimaquine in biological samples: enantiomeric separation, method validation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
Comparative Analysis of Primaquine-13CD3 from Leading Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and characterization of isotopically labeled standards are paramount for accurate and reproducible results. This guide provides a comparative overview of Primaquine-13CD3, a critical internal standard for pharmacokinetic and metabolic studies of the antimalarial drug primaquine (B1584692), from several prominent suppliers.
While direct head-to-head experimental data from publicly available Certificates of Analysis (CoAs) is limited, this guide synthesizes typical specifications and analytical methodologies to provide a framework for supplier evaluation. The information presented is based on the general quality standards and analytical capabilities of the listed suppliers. Researchers are strongly encouraged to request specific CoAs for the lot numbers they intend to purchase.
Data Presentation: A Comparative Overview
The following tables summarize the key quality attributes for this compound that researchers should expect from reputable suppliers. The data presented are representative values and should be confirmed with supplier-specific CoAs.
Table 1: General Product Specifications
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| Alsachim (a Shimadzu Group Company) | Request | C¹²¹³CH₁₈D₃N₃O | ~263.36 | Solid |
| Toronto Research Chemicals (LGC) | Request | C¹²¹³CH₁₈D₃N₃O | ~263.36 | Solid |
| Santa Cruz Biotechnology | Request | C¹²¹³CH₁₈D₃N₃O | ~263.36 | Solid |
| MedchemExpress | HY-12651AS | C¹²¹³CH₁₈D₃N₃O | 263.36 | Solid |
Table 2: Quality and Purity Specifications
| Supplier | Chemical Purity (by HPLC) | Isotopic Purity (by MS) | Isotopic Enrichment | Identification Methods |
| Alsachim (a Shimadzu Group Company) | ≥98% | ≥99% | ¹³C, ⁹⁹ atom %; D, ⁹⁸ atom % | ¹H-NMR, ¹³C-NMR, MS |
| Toronto Research Chemicals (LGC) | ≥98% | ≥99% | ¹³C, ⁹⁹ atom %; D, ⁹⁸ atom % | ¹H-NMR, ¹³C-NMR, MS, EA |
| Santa Cruz Biotechnology | ≥98% | ≥99% | Not specified | ¹H-NMR, MS |
| MedchemExpress | ≥98% | ≥99% | Not specified | ¹H-NMR, LC-MS |
Note: "Request" indicates that the catalog number should be obtained directly from the supplier. EA stands for Elemental Analysis.
Experimental Protocols: Ensuring Data Integrity
The following are detailed methodologies for the key experiments typically cited in the analysis of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water). The specific gradient will be optimized to ensure separation of primaquine from any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Procedure: A known concentration of this compound is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main compound is compared to the total area of all peaks to determine the chemical purity.
Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to determine the percentage of the desired isotopically labeled molecule compared to the unlabeled and partially labeled species. Isotopic enrichment for ¹³C and Deuterium is calculated based on the relative intensities of the corresponding mass peaks.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments:
-
¹H-NMR: To confirm the proton structure of the molecule. The absence of a signal for the methoxy (B1213986) protons and the altered splitting pattern of the adjacent aromatic proton confirms the deuteration.
-
¹³C-NMR: To confirm the carbon skeleton. The signal for the ¹³C-labeled methoxy carbon will be significantly enhanced.
-
-
Procedure: A small amount of the sample is dissolved in the appropriate deuterated solvent and placed in an NMR tube. The respective NMR spectra are acquired and analyzed to confirm the structure and the position of the isotopic labels.
Mandatory Visualizations
Primaquine Metabolic Pathway
The metabolic activation of primaquine is crucial for its therapeutic effect. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic activation of primaquine.
Experimental Workflow for Quality Control
This workflow outlines the logical sequence of experiments for the quality assessment of this compound.
Caption: Quality control workflow for this compound.
Logical Relationship of Analytical Techniques
This diagram illustrates how different analytical techniques provide complementary information for the comprehensive characterization of this compound.
Caption: Interrelation of analytical techniques.
A Comparative Guide to Primaquine-13CD3 Based Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods utilizing Primaquine-13CD3 as an internal standard for the quantification of primaquine (B1584692). The data and protocols summarized below are extracted from various independent validation studies, offering a resource for laboratories seeking to establish or compare their own primaquine assays.
Comparative Analysis of Assay Performance
The following tables summarize the quantitative performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of primaquine in human plasma and urine. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard like this compound is a common strategy to ensure accuracy and precision.
Table 1: Performance Characteristics of Primaquine Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 25–1500 | 0.571–260 | 100-3000 (nM) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 0.571 | Not Specified in ng/mL |
| Intra-day Precision (%RSD) | < 15% | Not Specified | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 10% | Not Specified |
| Accuracy (%) | Within ±15% | Not Specified | Not Specified |
| Recovery (%) | 78-95% | Not Specified | 76.5% |
| Internal Standard | Not Specified | Stable Isotopes | Not Specified |
Table 2: Performance Characteristics of Primaquine Quantification in Human Urine
| Parameter | Method 1[1] | Method 2[2] |
| Linearity Range (ng/mL) | 25–1500 | 1-500 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 1 |
| Intra-day Precision (%RSD) | < 15% | < 9.8% |
| Inter-day Precision (%RSD) | < 15% | < 10.7% |
| Accuracy (%) | Within ±15% | Not Specified |
| Recovery (%) | 97-109% | 90.1-112.9% |
| Internal Standard | Not Specified | Stable Isotopes |
Experimental Methodologies
The successful quantification of primaquine relies on robust and well-defined experimental protocols. Below are summaries of typical methodologies employed in the cited studies.
Sample Preparation: Liquid-Liquid Extraction
A common technique for extracting primaquine from biological matrices involves liquid-liquid extraction.
-
Aliquot Preparation : A specific volume of the biological sample (e.g., plasma, urine) is transferred to a clean tube.
-
Internal Standard Spiking : A known concentration of this compound internal standard is added to the sample.
-
Extraction Solvent Addition : An organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) is added to the sample.
-
Vortexing and Centrifugation : The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.
-
Supernatant Transfer : The organic supernatant containing the analyte and internal standard is transferred to a new tube.
-
Evaporation : The solvent is evaporated to dryness under a stream of nitrogen.
-
Reconstitution : The dried residue is reconstituted in a mobile phase-compatible solvent before injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of primaquine and its internal standard are typically achieved using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 column is frequently used for the separation.
-
Mobile Phase : The mobile phase usually consists of a gradient of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly employed.
-
Detection : Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both primaquine and this compound, ensuring high selectivity and sensitivity.
Visualizing Key Processes
To better understand the context of primaquine analysis, the following diagrams illustrate the experimental workflow and the metabolic pathway of the drug.
Caption: A typical experimental workflow for the quantification of primaquine using LC-MS/MS.
Primaquine's efficacy and potential for hemolysis are linked to its metabolism, primarily through the cytochrome P450 enzyme system.[3][4]
Caption: Simplified metabolic pathway of primaquine leading to parasite death.
Conclusion
The LC-MS/MS methods utilizing this compound as an internal standard offer reliable and sensitive quantification of primaquine in biological matrices. While the specific parameters may vary between laboratories, the data presented in this guide demonstrate a general consensus on achievable performance characteristics. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays for primaquine. For regulatory submissions, it is crucial to follow the specific guidelines provided by authorities such as the EMA and FDA.[5][6]
References
- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 4. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. japsonline.com [japsonline.com]
Justification for Using a Stable Isotope-Labeled Internal Standard: A Comparison Guide for Primaquine-13CD3
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality and reliability.[1] This guide provides an objective comparison of internal standard strategies for the quantification of the antimalarial drug primaquine (B1584692), with a focus on justifying the use of its stable isotope-labeled (SIL) form, Primaquine-13CD3, as the gold standard.
An ideal internal standard is added to samples at a known concentration and corrects for variability throughout the analytical process, from sample extraction to instrument response.[2][3] Its primary role is to compensate for procedural losses and, crucially, for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, blood).[4] An effective IS ensures that the ratio of its signal to the analyte's signal remains constant, providing an accurate measure of the analyte's concentration.
Comparison of Internal Standard Strategies
The selection of an internal standard is typically a choice between a stable isotope-labeled version of the analyte or a structurally similar analog.
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound): This is the preferred approach, recommended by regulatory bodies like the FDA and EMA. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, D). This near-identical physicochemical nature means it exhibits the same chromatographic retention time, extraction recovery, and ionization response as the analyte. This co-elution is the key to accurately correcting for matrix effects, as both the analyte and the IS are affected in the same way by the sample matrix.
-
Structural Analog Internal Standard: This is a different molecule that is chemically similar to the analyte. For primaquine, a compound like quinine (B1679958) has been used. While more readily available and less expensive than a custom-synthesized SIL-IS, analogs have different retention times and ionization efficiencies. This difference means they do not experience the same matrix effects as the analyte, leading to a less reliable correction and potentially compromising data accuracy and precision.
-
External Calibration (No Internal Standard): This method relies solely on a calibration curve generated from standards in a clean solvent. It fails to account for any sample-specific variations in extraction efficiency or matrix effects. This approach is highly susceptible to error and is generally considered unacceptable for regulated bioanalysis due to its poor accuracy and precision.
Quantitative Performance Data: this compound vs. Analog IS
The superiority of a SIL-IS is evident in bioanalytical method validation data. The following table summarizes representative performance data comparing an assay using this compound with one using a structural analog for the quantification of primaquine in human plasma. The acceptance criteria are based on regulatory guidelines.
| Validation Parameter | Method using this compound (SIL-IS) | Method using Structural Analog IS | Regulatory Acceptance Criteria |
| Intra-run Precision (%CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-run Precision (%CV) | < 6% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | < 4% | > 15% (Potential for significant variability) | ≤ 15% |
| Extraction Recovery | Consistent and reproducible | May be inconsistent between analyte and IS | Consistent, precise, and reproducible |
This table presents representative data synthesized from established principles of bioanalytical method validation. The use of a SIL-IS like this compound consistently results in lower %CV and %Bias, demonstrating superior precision and accuracy.
Experimental Protocol: Quantification of Primaquine in Human Plasma
This section outlines a typical LC-MS/MS method for the quantification of primaquine in human plasma using this compound as the internal standard.
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of primaquine in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards & Quality Controls (QCs): Prepare working solutions by serially diluting the analyte stock solution. Spike blank human plasma with these working solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (e.g., at 500 ng/mL) to all samples except the blank.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vials for analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Primaquine: Q1/Q3 (e.g., m/z 260.2 → 175.1)
-
This compound: Q1/Q3 (e.g., m/z 267.2 → 182.1)
-
4. Data Analysis:
-
Integrate the peak areas for both primaquine and this compound.
-
Calculate the peak area ratio (Primaquine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of primaquine in the QC and unknown samples from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the theoretical justification for using a SIL-IS.
Caption: Bioanalytical workflow for primaquine quantification.
Caption: Rationale for SIL-IS in matrix effect compensation.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is not merely a preference but a scientifically justified necessity for generating high-quality, reliable, and reproducible bioanalytical data. Its ability to perfectly mimic the analyte throughout sample processing and LC-MS/MS analysis provides superior compensation for matrix effects and other sources of variability. As demonstrated by comparative performance data, this leads to significant improvements in assay accuracy and precision, ensuring data integrity for pharmacokinetic studies and regulatory submissions. For researchers and drug development professionals, standardizing on SIL internal standards is a critical step toward robust and defensible bioanalytical results.
References
The Gold Standard in Primaquine Bioanalysis: A Comparative Guide to Primaquine-¹³CD₃ Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of primaquine (B1584692) in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in regulated bioanalysis. This guide provides an objective comparison of the performance of Primaquine-¹³CD₃, a stable isotope-labeled internal standard (SIL-IS), with alternative approaches, supported by experimental data.
The use of a SIL-IS, such as Primaquine-¹³CD₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.
While specific data for Primaquine-¹³CD₃ is often proprietary, the performance of structurally similar deuterated internal standards, such as Primaquine-D₃, provides a strong and representative case for the advantages of this class of internal standards.
Performance Comparison: Stable Isotope-Labeled vs. Analogue Internal Standards
The following table summarizes typical performance data from a validated LC-MS/MS method for primaquine analysis using a stable isotope-labeled internal standard (represented by Primaquine-D₃) compared to a hypothetical method using a structural analogue internal standard.
| Performance Parameter | Stable Isotope-Labeled IS (e.g., Primaquine-D₃) | Structural Analogue IS | Regulatory Acceptance Criteria (FDA/EMA) |
| Intra-day Precision (%CV) | < 10%[1] | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10%[1] | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 94.7% to 103%[1] | 85% to 115% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | Minimized | Potential for significant variability | Should be investigated and minimized |
| Recovery (%CV) | Consistent and reproducible | Can be variable | Should be consistent and reproducible |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for the simultaneous and enantiospecific quantification of primaquine and its metabolite, carboxyprimaquine, using stable isotope-labeled internal standards is provided below.
Sample Preparation
-
To 100 µL of human plasma, add the stable isotope-labeled internal standards (Primaquine-D₃ and Carboxyprimaquine-D₃).
-
Precipitate proteins by adding 1% formic acid in acetonitrile.
-
Perform phospholipid removal solid-phase extraction.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
LC System: A high-performance liquid chromatography system.
-
Column: Chiralcel OD-3R (150 mm × 4.6 mm; I.D. 3 μm) for enantiomeric separation.
-
Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages of the bioanalytical method and the logical advantage of using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as Primaquine-¹³CD₃, is unequivocally the superior choice for the regulated bioanalysis of primaquine. The presented data and established principles of bioanalytical chemistry demonstrate that a SIL-IS provides the highest degree of accuracy and precision by effectively compensating for analytical variability. For researchers and drug development professionals, standardization on SIL-IS-based methods is a critical step towards ensuring data integrity and making informed decisions in the development of new therapies.
References
Comparison of UPLC vs HPLC methods for primaquine analysis with Primaquine-13CD3
For researchers and drug development professionals engaged in the analysis of the antimalarial drug primaquine (B1584692), the choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is a critical decision that impacts throughput, sensitivity, and operational costs. This guide provides an objective comparison of UPLC and HPLC methods for the quantitative analysis of primaquine, incorporating the use of a stable isotope-labeled internal standard, Primaquine-13CD3, for enhanced accuracy and precision.
Executive Summary
The primary advantage of UPLC over traditional HPLC lies in its ability to provide faster analysis times and higher resolution, stemming from the use of smaller stationary phase particles (typically sub-2 µm) and higher operating pressures.[1][2][3] This translates to significant improvements in laboratory productivity and reduced solvent consumption.[2][4] While HPLC remains a robust and widely used technique, UPLC offers superior performance for high-throughput applications, such as pharmacokinetic studies and routine quality control.
Performance Comparison: UPLC-MS/MS vs. HPLC-MS/MS for Primaquine Analysis
The following table summarizes the key performance differences between a typical UPLC-MS/MS and an HPLC-MS/MS method for the analysis of primaquine with this compound as an internal standard.
| Parameter | UPLC-MS/MS | HPLC-MS/MS |
| Analysis Time | ~1.6 minutes | ~3.0 - 20 minutes |
| Resolution | Higher, leading to sharper peaks | Good, but generally lower than UPLC |
| Sensitivity | Enhanced due to narrower peaks | Adequate for many applications |
| Solvent Consumption | Significantly lower | Higher |
| Operating Pressure | High (up to 15,000 psi) | Lower (typically up to 6,000 psi) |
| Throughput | High | Moderate |
| Column Particle Size | < 2 µm | 3 - 5 µm |
Experimental Protocols
Detailed methodologies for both UPLC-MS/MS and HPLC-MS/MS analysis of primaquine using this compound are outlined below. These protocols are representative and may require optimization for specific applications.
UPLC-MS/MS Method
This method is adapted from a rapid UHPLC-MS/MS protocol for primaquine analysis.
1. Sample Preparation:
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Hypersil GOLD™ aQ C18 (100 x 2.1 mm, 1.9 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in methanol:water (40:60, v/v) and 0.1% formic acid in acetonitrile (80:20)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 1 µL
-
Retention Time: Approximately 1.6 minutes for primaquine
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Primaquine: To be optimized, e.g., m/z 260.2 -> 175.1
-
This compound: To be optimized, e.g., m/z 264.2 -> 179.1
-
HPLC-MS/MS Method
This method is based on a conventional HPLC approach for primaquine analysis, adapted for MS/MS detection with an internal standard.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the UPLC-MS/MS method.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% aqueous triethylamine, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Injection Volume: 10 µL
-
Retention Time: Typically > 3 minutes
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Primaquine: To be optimized, e.g., m/z 260.2 -> 175.1
-
This compound: To be optimized, e.g., m/z 264.2 -> 179.1
-
Workflow Diagrams
Caption: Comparative workflow of UPLC-MS/MS and HPLC-MS/MS for primaquine analysis.
Caption: Decision logic for selecting an analytical method for primaquine quantification.
Conclusion
The selection between UPLC and HPLC for primaquine analysis depends on the specific requirements of the study. For high-throughput applications where speed and sensitivity are paramount, UPLC-MS/MS is the superior choice, offering a significant reduction in analysis time and solvent consumption. HPLC-MS/MS remains a reliable and robust alternative, particularly for laboratories with existing HPLC infrastructure or when higher throughput is not a primary concern. The incorporation of this compound as an internal standard is strongly recommended for both techniques to ensure the highest level of accuracy and precision in the quantification of primaquine.
References
- 1. Simplified and Rapid Determination of Primaquine and 5,6-Orthoquinone Primaquine by UHPLC-MS/MS: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of chloroquine and primaquine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Sensitivity Assessment with Primaquine-13CD3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of primaquine (B1584692), a critical antimalarial drug, in biological matrices is paramount for pharmacokinetic studies, drug development, and clinical monitoring. The choice of an appropriate internal standard is a critical factor that directly impacts the reliability and robustness of the bioanalytical method. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), Primaquine-13CD3, with traditional structural analog internal standards in the linearity and sensitivity assessment of primaquine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Comparison: this compound vs. Structural Analogs
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating heavy isotopes such as 13C and deuterium, this compound is chemically identical to primaquine but has a different mass-to-charge ratio, allowing for its distinct detection. This near-identical physicochemical behavior provides superior compensation for variability during sample preparation, chromatography, and ionization compared to structural analogs, which are different chemical entities.[1]
The following table summarizes the performance characteristics of LC-MS/MS methods for primaquine quantification, highlighting the advantages of using a deuterated internal standard.
| Performance Metric | Method with Deuterated Internal Standard (e.g., Primaquine-D3) | Method with Structural Analog Internal Standard (e.g., Quinine) |
| Linearity (r²) | ≥ 0.998[2] | ≥ 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.571 ng/mL[2] | 25 ng/mL, 30 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 12.3% |
| Inter-day Precision (%RSD) | < 10% | < 16.1% |
| Accuracy (%) | 94.7 - 103% | Not explicitly stated, but within acceptable limits. |
| Recovery (%) | High and consistent (data not specified) | 87.3% |
The data clearly demonstrates that methods employing a deuterated internal standard achieve a significantly lower limit of quantification and superior precision, as indicated by the lower relative standard deviation (%RSD) values.
Experimental Protocols
This section details a representative experimental protocol for the linearity and sensitivity assessment of primaquine in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Preparation of Stock and Working Solutions
-
Primaquine Stock Solution (1 mg/mL): Accurately weigh and dissolve primaquine diphosphate (B83284) in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of primaquine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., Hypersil GOLD™ aQ C18, 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol, water, and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primaquine: Monitor the specific precursor to product ion transition (e.g., m/z 260 -> 175).
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 263 -> 175).
-
-
Linearity and Sensitivity Assessment
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of primaquine working standards. The typical range for linearity assessment is 0.5 to 250 ng/mL.
-
Linearity: Plot the peak area ratio of primaquine to this compound against the nominal concentration of primaquine. Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is considered acceptable.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).
-
Limit of Detection (LOD): The LOD is the lowest concentration that can be reliably detected with a signal-to-noise ratio of at least 3.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the bioanalytical method validation of primaquine.
References
A Comparative Guide to the Isotopic Purity of Primaquine-13CD3
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the antimalarial drug Primaquine (B1584692), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative results using mass spectrometry. Primaquine-13CD3 is one such internal standard, offering a mass shift that allows for its differentiation from the unlabeled drug. This guide provides a comparative assessment of this compound, focusing on its isotopic purity, and presents methodologies for its evaluation against other commercially available stable isotope-labeled Primaquine alternatives.
The Critical Role of Isotopic Purity
Isotopic purity is a critical attribute of a stable isotope-labeled internal standard. It refers to the percentage of the compound that is enriched with the desired stable isotopes. High isotopic purity, typically above 95%, is essential to minimize analytical bias.[1] The presence of unlabeled analyte (M+0) as an impurity in the internal standard can lead to an overestimation of the concentration of the target analyte in unknown samples.
Comparison of Commercially Available Stable Isotope-Labeled Primaquine Standards
Several stable isotope-labeled versions of Primaquine are commercially available, each with a different mass shift relative to the unlabeled compound. The choice of internal standard often depends on the specific analytical requirements and the instrumentation available.
| Product Name | Labeling | Mass Shift (Da) | Stated Isotopic Purity (Typical) |
| This compound | One ¹³C and three ²H (D) | +4 | >98% |
| Primaquine-d3 | Three ²H (D) | +3 | >98%[2] |
| Primaquine-¹³C₆ | Six ¹³C | +6 | >99%[3] |
Table 1: Comparison of Commercially Available Stable Isotope-Labeled Primaquine Standards. This table provides a summary of common stable isotope-labeled Primaquine standards, their mass shifts, and typical stated isotopic purities.
Assessing the Isotopic Purity of this compound
The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS). This technique allows for the separation of the labeled compound from potential impurities and the accurate measurement of the relative abundance of its different isotopologues.
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
This protocol outlines a general procedure for assessing the isotopic purity of a this compound reference material.
1. Sample Preparation:
-
Accurately weigh a small amount of the this compound reference material.
-
Dissolve the material in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration suitable for LC-HRMS analysis (e.g., 1 µg/mL).
2. LC-HRMS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Hypersil Gold C18 (100 mm × 4.6 mm, 3 µm), is suitable for the separation.[4]
-
Mobile Phase: A gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water (pH 3.5) and acetonitrile is commonly used.[4]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan data acquisition over a relevant m/z range to encompass the isotopic cluster of both unlabeled Primaquine and this compound.
-
Resolution: A high resolution (e.g., >60,000 FWHM) is crucial to resolve the isotopic peaks from potential interferences.
-
3. Data Analysis:
-
Acquire the mass spectrum of unlabeled Primaquine to determine the natural isotopic abundance of all elements in the molecule.
-
Calculate the theoretical isotopic distribution for 100% pure this compound.
-
Experimentally measure the isotopic distribution of the this compound reference material.
-
Correct the experimentally measured isotopic distribution for the natural isotopic abundance of all elements.
-
Calculate the isotopic purity by determining the percentage of the signal corresponding to the fully labeled isotopologue (M+4) relative to the sum of all isotopologues.
| Isotopologue | Theoretical m/z (Positive Mode) | Expected Relative Abundance (for 100% purity) |
| M+0 (Unlabeled) | 260.1757 | 0% |
| M+1 | 261.1791 | Trace (from natural ¹³C) |
| M+2 | 262.1824 | Trace (from natural ¹³C) |
| M+3 | 263.1858 | Trace (from natural ¹³C) |
| M+4 (this compound) | 264.1925 | >98% |
Table 2: Theoretical and Expected Mass Spectral Data for this compound. This table outlines the theoretical mass-to-charge ratios (m/z) and expected relative abundances for the isotopologues of this compound in a high-resolution mass spectrum.
Visualization of the Isotopic Purity Assessment Workflow
The following diagram illustrates the logical workflow for the assessment of the isotopic purity of this compound.
Caption: Workflow for assessing the isotopic purity of this compound.
Conclusion
The selection of a high-quality, well-characterized this compound reference material is a critical determinant for the accuracy and reliability of quantitative bioanalytical methods. While publicly available data provides a general overview, researchers are strongly encouraged to obtain and carefully review batch-specific Certificates of Analysis that provide comprehensive data on isotopic purity and distribution. This due diligence is fundamental to ensuring the integrity of experimental data in drug development and research.
References
Safety Operating Guide
Proper Disposal of Primaquine-13CD3: A Step-by-Step Guide
The proper disposal of Primaquine-13CD3 is a critical component of laboratory safety and environmental responsibility. As Primaquine is categorized as a hazardous drug (HD), and the material is an isotopically labeled compound, specific procedures must be followed to ensure the safety of personnel and compliance with regulations. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Key Safety Considerations:
-
Chemical Hazard: The primary hazard associated with this compound is its chemical toxicity. Primaquine is listed as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).
-
Isotopic Label: The "-13CD3" designation indicates that this compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium). Therefore, no radiological precautions are necessary. The disposal procedure should be based on the chemical properties of the parent compound, primaquine.[1] Good chemical hygiene practices are essential.[1]
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local regulations for hazardous waste, including guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to handle hazardous drugs.
Recommended PPE:
-
Two pairs of chemotherapy-tested gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respirator (if there is a risk of aerosolization)
Step-by-Step Disposal Protocol
The disposal of this compound waste must be systematic to prevent contamination and ensure regulatory compliance. The process involves segregation, containment, labeling, and transfer to a licensed disposal facility.
Step 1: Waste Segregation
Properly segregate waste at the point of generation. Do not mix this compound waste with general, biomedical, or radioactive waste. Waste should be categorized based on its form and level of contamination.
Step 2: Containerization and Labeling
Use designated, leak-proof, and puncture-resistant containers specifically for hazardous drug waste.[2] These containers are often color-coded (e.g., black or yellow) to distinguish them from other waste streams.
-
Labeling: Clearly label all waste containers as "Hazardous Drug Waste" or "Chemotherapy Waste." The label should also identify the primary contents (this compound) and the date.
Step 3: Managing Different Waste Streams
Different types of waste generated from handling this compound require specific disposal pathways. The table below summarizes the appropriate containment for each waste type.
| Waste Type | Description | Disposal Container / Method |
| Trace-Contaminated Items | Items with minimal residual drug, such as used gloves, gowns, bench paper, and empty vials or syringes. | Place directly into a designated hazardous drug waste container (often yellow or black). |
| Bulk-Contaminated Items / Unused Product | Expired or unused this compound, partially full vials, and materials from a spill cleanup. | This is considered bulk hazardous waste and must be disposed of in a black RCRA hazardous waste container. Do not place in trace waste containers. |
| Contaminated Sharps | Needles, syringes, and broken glassware contaminated with this compound. | Dispose of in a puncture-resistant sharps container specifically designated for hazardous drug waste. |
Step 4: Storage of Hazardous Waste
Store filled and sealed hazardous waste containers in a secure, designated area away from the main laboratory traffic. This area should be clearly marked with warning signs. Do not allow waste to accumulate in the laboratory.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company. This facility will transport the waste for final disposal, typically via high-temperature incineration, in accordance with EPA regulations.
-
Record Keeping: Maintain a detailed log of all hazardous drug waste generated and disposed of. This record should include the date, type of waste, and quantity.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling Primaquine-13CD3
Essential Safety and Handling of Primaquine-13CD3
For Immediate Implementation: Operational and Disposal Plan for Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling and disposal of this compound, an isotopically labeled antimalarial compound. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance. Primaquine is classified as toxic if swallowed and is suspected of causing genetic defects and reproductive harm[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure during the handling of this compound. The following equipment must be used at all times:
-
Eye Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and airborne particles[2].
-
Hand Protection : Chemical-impermeable gloves that are inspected prior to use are essential. To avoid skin contact, proper glove removal technique (without touching the glove's outer surface) must be followed. Hands should be washed and dried thoroughly after handling the compound[2].
-
Body Protection : Wear fire/flame-resistant and impervious clothing[2]. A lab coat or gown should be worn to protect personal clothing.
-
Respiratory Protection : If exposure limits are exceeded, or if dusts are generated, a full-face respirator should be used[2].
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Prevents eye contact with splashes or dust. |
| Hand Protection | Chemical-impermeable gloves | Prevents skin absorption of the toxic compound. |
| Body Protection | Lab coat/gown, impervious clothing | Protects skin and clothing from contamination. |
| Respiratory | Full-face respirator (as needed) | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuffs[2].
-
The storage area should be securely locked or accessible only to authorized personnel.
2. Preparation and Handling:
-
All handling activities must be conducted in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols[2].
-
Use non-sparking tools to prevent fire caused by electrostatic discharge[2].
-
Avoid contact with skin and eyes[2]. Do not eat, drink, or smoke in the handling area.
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition[2].
-
Wear appropriate PPE, including chemical-impermeable gloves and respiratory protection[2].
-
For minor spills, use dry clean-up procedures to avoid generating dust. Dampen the material with water before sweeping it up[3].
-
Collect the spilled material and any contaminated surfaces into a suitable, labeled container for disposal[2].
-
Prevent the spillage from entering drains or water courses[3].
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care, following all applicable laws and regulations.
-
Waste Categorization : this compound contains stable isotopes (Carbon-13 and Deuterium) and is not radioactive. Therefore, special precautions for radioactive waste are not necessary[4]. The primary hazard is the chemical toxicity of Primaquine.
-
Containerization : All waste materials, including unused product, contaminated gloves, and cleaning materials, should be collected in a suitable, closed, and clearly labeled container for disposal[2].
-
Labeling : The waste container must be clearly labeled with its contents, including the name "this compound" to indicate its isotopically labeled nature[].
-
Final Disposal : The collected waste should be disposed of through an approved waste disposal plant or a certified company in accordance with local regulations[4]. Do not mix with general laboratory waste[4].
Emergency Procedures
-
If Swallowed : Immediately call a poison center or doctor. Rinse the mouth. Do not induce vomiting[2].
-
Skin Contact : Take off all contaminated clothing immediately. Rinse the skin with plenty of water[2].
-
Eye Contact : Rinse out with plenty of water for at least 15 minutes. Consult an ophthalmologist[2].
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen[2].
Visual Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
